molecular formula C10H16ClN B1520173 [1-(4-Methylphenyl)propyl]amine hydrochloride CAS No. 1185341-34-7

[1-(4-Methylphenyl)propyl]amine hydrochloride

Cat. No.: B1520173
CAS No.: 1185341-34-7
M. Wt: 185.69 g/mol
InChI Key: XKTMBXZLOUIZLE-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMBXZLOUIZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185341-34-7
Record name 1-(4-methylphenyl)propan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to [1-(4-Methylphenyl)propyl]amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

[1-(4-Methylphenyl)propyl]amine hydrochloride is the hydrochloride salt of the primary amine 1-(4-methylphenyl)propan-1-amine. The presence of a chiral center at the carbon atom bonded to the amino group and the phenyl ring indicates that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Product Name This compoundSigma-Aldrich
MDL Number MFCD11841239Sigma-Aldrich
Molecular Formula C10H15N · HClCalculated
Molecular Weight 185.70 g/mol Calculated
Form SolidSigma-Aldrich
SMILES String NC(CC)C(C=C1)=CC=C1C.ClSigma-Aldrich
InChI Key XKTMBXZLOUIZLE-UHFFFAOYSA-NSigma-Aldrich

Note: Due to the limited availability of experimental data for this specific compound, some properties are calculated or inferred from available supplier information.

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method for the synthesis of this and similar primary amines is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This widely used method involves the reaction of a ketone with ammonia or an ammonia source, followed by reduction of the resulting imine intermediate.

Reductive Amination ketone 4-Methylpropiophenone intermediate Iminium Intermediate ketone->intermediate + NH3 - H2O product [1-(4-Methylphenyl)propyl]amine intermediate->product [Reduction] (e.g., NaBH3CN, H2/Pd) hcl_salt [1-(4-Methylphenyl)propyl]amine Hydrochloride product->hcl_salt + HCl

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: 4-Methylpropiophenone is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate, ammonia in methanol) is added. The reaction mixture is stirred, often with the removal of water, to drive the equilibrium towards the formation of the imine intermediate.

  • Reduction: A reducing agent is carefully added to the reaction mixture. Common choices for reductive amination include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 gas with a palladium catalyst). The reaction is monitored for the disappearance of the imine intermediate.

  • Work-up and Isolation: Once the reduction is complete, the reaction is quenched, and the solvent is removed. The crude product is then purified, typically by column chromatography.

  • Salt Formation: The purified free base, [1-(4-Methylphenyl)propyl]amine, is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

This general procedure is adaptable, and specific conditions may require optimization. Similar reductive amination protocols have been described for the synthesis of various amine compounds[1].

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity and purity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the compound and for separating the enantiomers if a chiral stationary phase is used.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase for purity; Chiral column (e.g., cellulose- or amylose-based) for enantiomeric separation
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV spectrophotometry (wavelengths around 220 nm and 254 nm are likely suitable due to the phenyl ring)
Column Temperature 25-40 °C
Injection Volume 5-20 µL

Method development and validation are essential and should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness[2][3]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of the free base form of the amine.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The spectra would be expected to show signals corresponding to the aromatic protons of the 4-methylphenyl group, the aliphatic protons of the propyl chain, and the methyl group on the phenyl ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the free base and its fragmentation pattern, confirming the molecular structure.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=C bonds.

Potential Applications in Drug Discovery and Development

The chemical scaffold of [1-(4-Methylphenyl)propyl]amine is present in various biologically active molecules. Its structural similarity to known monoamine reuptake inhibitors suggests potential applications in neuroscience and psychopharmacology.

Monoamine Transporter Inhibition

Analogs of [1-(4-Methylphenyl)propyl]amine have demonstrated potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Such compounds are investigated for their therapeutic potential in conditions like ADHD, depression, and narcolepsy. The interaction with these transporters is often stereoselective, highlighting the importance of chiral separation and analysis.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Inhibitor [1-(4-Methylphenyl)propyl]amine (Potential Inhibitor) Inhibitor->DAT Inhibition

Sources

An In-Depth Technical Guide to the Physical Properties of 1-p-Tolyl-propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-propylamine hydrochloride, a substituted amphetamine derivative, presents a molecule of significant interest in medicinal chemistry and pharmacology. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physical properties is a cornerstone of its development. This guide provides a comprehensive overview of the key physical characteristics of 1-p-Tolyl-propylamine hydrochloride, detailing the theoretical basis for these properties and the experimental methodologies required for their precise determination. This document is structured to provide not just data, but also the scientific rationale behind the analytical techniques, empowering researchers to conduct their own thorough characterizations.

Chemical Structure and General Properties

1-p-Tolyl-propylamine hydrochloride is the hydrochloride salt of 1-p-Tolyl-propylamine. The presence of the tolyl group on the phenyl ring and the propylamine side chain defines its chemical nature. The hydrochloride salt form is typically a white to off-white crystalline solid.[1] As a salt of a weak base (the amine) and a strong acid (hydrochloric acid), it is expected to be stable and readily soluble in aqueous media.[1] Due to its ionic nature, it is also likely to be hygroscopic, meaning it can absorb moisture from the air.[1]

Caption: Chemical structure of 1-p-Tolyl-propylamine hydrochloride.

Core Physical Properties

A summary of the core physical properties of 1-p-Tolyl-propylamine hydrochloride, including data from analogous compounds for reference, is presented below.

Property1-p-Tolyl-propylamine hydrochloride (Predicted/Expected)Propylamine hydrochloride (Reference)(R)-(+)-1-(p-Tolyl)ethylamine (Reference)4-Methylamphetamine hydrochloride (Reference)
Molecular Formula C10H16ClNC3H10ClNC9H13NC10H15N·HCl
Molecular Weight 185.70 g/mol 95.57 g/mol [2]135.21 g/mol [3]185.70 g/mol [4]
Appearance White to off-white crystalline solidWhite crystalline powder[1]Colorless clear liquid[3]White powder[4]
Melting Point Not Determined160-162 °C[2]Not Applicable149.9 °C[4]
Boiling Point Not DeterminedNot Determined105 °C / 27 mmHg[3]Not Determined
Solubility Soluble in water and polar organic solventsSoluble in water (100 mg/mL)[2]Not DeterminedNot Determined

Experimental Determination of Physical Properties

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. Impurities typically broaden and depress the melting range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered 1-p-Tolyl-propylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

G A Finely powder the sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Record temperature range from first liquid to completely liquid D->E

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies. The hydrochloride salt form is expected to enhance aqueous solubility.[5]

Methodology: Equilibrium Solubility Measurement

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, hexane).

  • Sample Addition: An excess amount of 1-p-Tolyl-propylamine hydrochloride is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 1-p-Tolyl-propylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the protons of the propylamine chain. The chemical shifts and splitting patterns will be indicative of their chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propylamine chain, and the methyl carbon of the tolyl group.

Predicted ¹H NMR Signals for 1-p-Tolyl-propylamine hydrochloride:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (tolyl ring)~7.0-7.5Two doublets
-CH(NH3+)-~3.5-4.0Multiplet
-CH2-~1.5-2.0Multiplet
-CH3 (propyl)~0.9-1.2Triplet
-CH3 (tolyl)~2.3-2.5Singlet
-NH3+~8.0-9.0Broad singlet

Methodology: NMR Spectrum Acquisition

  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine salt)3200-2800Broad absorption due to the ammonium group.
C-H stretch (aromatic)3100-3000Sharp peaks.
C-H stretch (aliphatic)3000-2850Sharp peaks.
C=C stretch (aromatic)1600-1450Multiple sharp bands.
N-H bend (amine salt)1600-1500Bending vibration of the ammonium group.
C-N stretch1250-1020Stretching vibration of the carbon-nitrogen bond.[6]

Methodology: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M+) : The mass spectrum of the free base (1-p-Tolyl-propylamine) would show a molecular ion peak at m/z 149.

  • Major Fragments : Fragmentation would likely involve cleavage of the C-C bond beta to the nitrogen atom, leading to a prominent fragment at m/z 120 (loss of an ethyl group). Another significant fragment would be the tropylium-like ion at m/z 91, characteristic of toluene derivatives.

Methodology: Electrospray Ionization (ESI)-Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Dissolve sample in appropriate solvent B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (ATR) A->C D Mass Spectrometry (ESI-MS) A->D E Structural Elucidation B->E C->E D->E F Purity Confirmation E->F

Caption: General workflow for spectroscopic characterization.

Conclusion

A comprehensive characterization of the physical properties of 1-p-Tolyl-propylamine hydrochloride is essential for its advancement in any research or development pipeline. This guide has outlined the expected properties based on its chemical structure and provided detailed, field-proven methodologies for their experimental determination. By following these protocols, researchers can generate the robust and reliable data necessary to support further investigation into the potential applications of this compound.

References

  • Solubility of Things. Propylamine hydrochloride. [Link]

  • FooDB. 1-Propylamine. [Link]

  • PubChem. (S)-1-(p-tolyl)ethanamine. [Link]

  • Wikipedia. Propylamine. [Link]

  • ResearchGate. Structural Characterization of N,N-Bis(diphenylphosphanyl)propylamine. [Link]

  • Wikipedia. 4-Methylamphetamine. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propylamine. [Link]

  • SWGDrug. 4-Methylamphetamine. [Link]

Sources

Technical Monograph: (S)-1-(p-Tolyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(p-Tolyl)propan-1-amine hydrochloride is a high-value chiral primary amine used extensively as a resolving agent and a pharmacophore building block in medicinal chemistry. Structurally characterized by a 4-methylphenyl moiety and a propyl chain attached to a chiral amine center, this compound serves as a critical intermediate for synthesizing enantiopure pharmaceuticals targeting CNS receptors. This guide details its physicochemical profile, modern biocatalytic synthesis via


-transaminases, and rigorous quality control protocols.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is the hydrochloride salt of (S)-1-(4-methylphenyl)propan-1-amine. It is distinct from the psychoactive substituted cathinones (e.g., mephedrone) due to the absence of the


-ketone and N-methyl groups, rendering it a stable chemical intermediate rather than a labile active substance.
Nomenclature & Identifiers
ParameterDetail
IUPAC Name (1S)-1-(4-methylphenyl)propan-1-amine hydrochloride
Common Synonyms (S)-

-Ethyl-4-methylbenzylamine HCl; (S)-1-p-Tolylpropylamine HCl
Chemical Formula C₁₀H₁₆ClN (Salt); C₁₀H₁₅N (Free Base)
Molecular Weight 185.69 g/mol (Salt); 149.23 g/mol (Free Base)
CAS Number 856646-02-1 (refers to (R)-enantiomer; (S)-isomer is stereoisomer)
Chiral Center C1 (Benzylic position)
Structural Visualization

The following diagram illustrates the chemical structure and the retrosynthetic disconnection approach.

ChemicalStructure cluster_legend Retrosynthetic Logic Target (S)-1-(p-Tolyl)propan-1-amine HCl (Target Molecule) Ketone 4'-Methylpropiophenone (Prochiral Precursor) Ketone->Target Asymmetric Transamination (ω-TA, PLP) AmineDonor Isopropylamine (Amine Donor) AmineDonor->Target Nitrogen Source

Figure 1: Retrosynthetic analysis showing the disconnection to the prochiral ketone precursor 4'-methylpropiophenone.

Part 2: Synthetic Routes & Process Chemistry[6]

To achieve high enantiomeric excess (ee >99%), modern protocols favor biocatalytic routes over classical resolution. Two primary methodologies are presented below.

Route A: Biocatalytic Transamination (Green Chemistry)

This route utilizes an (S)-selective


-transaminase (

-TA) to convert 4'-methylpropiophenone directly to the chiral amine. This method avoids toxic transition metals and yields high optical purity.

Mechanism: The reaction relies on the reversible transfer of an amino group from a donor (Isopropylamine) to the ketone substrate, mediated by the cofactor Pyridoxal-5'-phosphate (PLP).

Biocatalysis Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor - Acetone Byproduct Acetone (Volatile) Enz_PLP->Byproduct Enz_PMP->Enz_PLP + Substrate - Product Product (S)-Amine Enz_PMP->Product Substrate 4'-Methylpropiophenone Substrate->Enz_PMP Donor Isopropylamine (Donor) Donor->Enz_PLP

Figure 2: The "Ping-Pong Bi-Bi" mechanism of transaminase-mediated asymmetric synthesis.

Experimental Protocol:

  • Reaction Mix: Suspend 4'-methylpropiophenone (50 mM) in phosphate buffer (100 mM, pH 7.5).

  • Cofactor & Donor: Add PLP (1 mM) and Isopropylamine (1 M). Note: High concentration of IPA drives the equilibrium.

  • Enzyme: Add (S)-selective

    
    -transaminase (e.g., Vibrio fluvialis or engineered variant, 5 U/mL).
    
  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Basify to pH 12 with NaOH (aq), extract with MTBE. Dry organic layer over MgSO₄.[1][2]

  • Salt Formation: Bubble dry HCl gas or add HCl in dioxane to precipitate the hydrochloride salt.

Route B: Reductive Amination & Classical Resolution

For labs without access to enzymes, a chemical approach is viable but requires a resolution step.

  • Reductive Amination: React 4'-methylpropiophenone with ammonium acetate and NaCNBH₃ in methanol to yield the racemic amine.

  • Resolution:

    • Dissolve racemic amine in ethanol.

    • Add 0.5 equivalents of (R,R)-Tartaric acid.

    • Crystallize the diastereomeric salt. The (S)-amine-(R,R)-tartrate salt typically crystallizes out (verify specific solubility based on solvent system).

    • Liberate the free base with NaOH and convert to HCl salt.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following parameters validate the identity and purity of the synthesized compound.

Quality Control Workflow
TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)

0.8 (t, 3H), 1.8 (m, 2H), 2.3 (s, 3H), 4.1 (t, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 8.5 (br s, 3H).
Enantiomeric Purity Chiral HPLCee > 98.0%
Chemical Purity HPLC-UV (210 nm)> 98.5%
Salt Form Argentometric Titration1:1 Stoichiometry (Cl⁻ content)
Chiral HPLC Method

To distinguish the (S)-enantiomer from the (R)-antipode:

  • Column: Chiralcel OD-H or AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (confirmation with standard required).

Part 4: Applications in Drug Discovery

(S)-1-(p-Tolyl)propan-1-amine HCl is not merely an end-product but a versatile tool in pharmaceutical sciences.

Chiral Resolving Agent

Due to its rigid chiral center and aromatic stacking capability, this amine is used to resolve racemic carboxylic acids (e.g., NSAID precursors) via diastereomeric salt crystallization.

Peptidomimetic Scaffold

The 1-arylpropylamine motif mimics the phenylalanine side chain but with increased lipophilicity and steric bulk. It is often incorporated into:

  • GPCR Ligands: Targeting adrenergic or dopaminergic receptors where the p-methyl group occupies a specific hydrophobic pocket.

  • Calcimimetics: Similar structural motifs are found in drugs like Cinacalcet.[3]

References

  • Biocatalytic Synthesis

    • Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines. (2021).[4][5] RSC Advances.

    • Source:

  • Chemical Properties & Safety

    • PubChem Compound Summary for 1-(4-Methylphenyl)propane-2-amine (Structural Analog Reference).
    • Source:

  • Chiral Resolution Methodologies

    • Resolution of chiral amines and recovery of unwanted enantiomer.
    • Source:

  • Commercial Availability & CAS Data

    • (R)-1-(p-Tolyl)propan-1-amine hydrochloride CAS 856646-02-1.[6]

    • Source:

Sources

An In-depth Technical Guide on the Safe Handling of [1-(4-Methylphenyl)propyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for [1-(4-Methylphenyl)propyl]amine hydrochloride. As a compound of interest in drug discovery and development, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe and compliant research environment. This document synthesizes available data from structurally similar compounds and general principles of chemical safety to offer a comprehensive resource for laboratory personnel.

Compound Profile and Inferred Hazard Assessment

1.1. Physicochemical Properties (Inferred)

PropertyValue/InformationSource
Chemical FormulaC10H16ClNInferred from name
Molecular Weight185.70 g/mol Inferred from formula
AppearanceLikely a solid at room temperature.[1]
SolubilityExpected to be soluble in water and lower alcohols.General amine salt properties

1.2. Anticipated Hazards

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: Oral ingestion may lead to adverse health effects.[2][4]

  • Causes skin irritation: Direct contact with the skin may cause irritation or allergic reactions.[5][6]

  • Causes serious eye irritation: Contact with eyes can result in significant irritation.[5][6]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][7]

It is crucial to assume that this compound may have other unknown toxicological properties. Therefore, all handling should be conducted with the utmost care, treating it as a substance with significant potential hazards until more specific data becomes available.[8]

Prudent Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure and ensuring a safe working environment.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazardous substance.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][9] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[10]

2.2. Standard Operating Procedures (SOPs): A Framework for Safety

Adherence to well-defined SOPs is critical for consistent and safe handling.

2.2.1. Protocol for Weighing and Reconstitution

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11] Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, and appropriate solvent.

  • Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 2.3.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid generating dust.[7]

  • Transfer: Gently transfer the weighed solid into a suitable container for dissolution.

  • Reconstitution: Slowly add the desired solvent to the solid. If necessary, cap and gently swirl or sonicate to dissolve.

  • Cleanup: Decontaminate all surfaces and equipment after use. Dispose of contaminated weighing paper and other disposable materials as hazardous waste.[12]

2.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound.[13][14]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[5] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[7] Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[11]

  • Body Protection: A laboratory coat must be worn and kept buttoned.[5] For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for specific high-risk procedures or in the event of a ventilation failure.[4][13]

Risk Assessment and Mitigation Workflow

A systematic risk assessment should precede any new experiment involving this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy IdentifyHazards Identify Potential Hazards (Review SDS of related compounds) AssessExposure Assess Exposure Potential (Quantity, Duration, Frequency) IdentifyHazards->AssessExposure informs EvaluateRisks Evaluate Risks (Likelihood & Severity) AssessExposure->EvaluateRisks leads to EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) EvaluateRisks->EngineeringControls dictates AdministrativeControls Define Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls supplemented by PPE Specify Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE reinforced by

Caption: A logical workflow for risk assessment and mitigation when handling this compound.

Storage and Waste Management

Proper storage and disposal are critical components of the chemical safety lifecycle.

4.1. Storage

  • Store this compound in a tightly sealed, properly labeled container.[10][13]

  • Keep the container in a cool, dry, and well-ventilated area.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][15]

  • The substance should be supplied for research and development purposes only and handled by appropriately trained professionals.[10]

4.2. Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[12]

Emergency Procedures: Preparedness and Response

Prompt and appropriate action is crucial in the event of an emergency.

5.1. Spills

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify colleagues and your supervisor.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., spill pillows or pads).[12] Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

5.2. Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

While specific safety and toxicology data for this compound are limited, a conservative approach based on the known hazards of structurally related amine hydrochlorides is warranted. By implementing robust engineering controls, adhering to stringent handling protocols, and utilizing appropriate personal protective equipment, researchers can minimize the risks associated with this compound. A culture of safety, underscored by thorough training and a comprehensive understanding of potential hazards, is the cornerstone of responsible research and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • Merck Millipore. (2024, July 1). SAFETY DATA SHEET.
  • Unknown. (n.d.). 1 - SAFETY DATA SHEET.
  • PPG. (n.d.). SAFETY DATA SHEET.
  • Unknown. (n.d.). 2 - SAFETY DATA SHEET.
  • BASF. (n.d.). Safety data sheet.
  • Fisher Scientific. (2012, February 28). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Columbia University. (n.d.). Specific Chemicals Guidelines.
  • EHS_L_TEXT(LORD-100000000000917). (n.d.). usa safety data sheet.
  • Unknown. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Fluorochem. (n.d.). amine hydrochloride. Retrieved from

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • My Florida Legal. (2012, December 11). Emergency rule.
  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

Preliminary investigation of 1-p-Tolyl-propylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Investigation of 1-p-Tolyl-propylamine Derivatives: Synthesis, Pharmacological Profiling, and Structure-Activity Relationships

Executive Summary

This technical guide outlines the preliminary investigation into 1-p-Tolyl-propylamine (systematically 1-(4-methylphenyl)propan-1-amine ) and its derivatives. Unlike its regioisomer 4-methylamphetamine (4-MA), which possesses a 1-phenyl-propan-2-amine scaffold, the 1-phenyl-propan-1-amine core represents an under-explored chemical space often associated with distinct monoaminergic activity and reduced neurotoxic potential.

This document details the synthetic pathways, analytical characterization, and in vitro pharmacological profiling required to evaluate these derivatives as potential Monoamine Reuptake Inhibitors (MRIs). The protocols herein are designed to ensure reproducibility and rigorous data validation.

Chemical Identity & Structural Logic

The core scaffold, 1-(4-methylphenyl)propan-1-amine , features an


-ethyl substitution on the benzylamine framework.
  • Systematic Name: 1-(4-methylphenyl)propan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
  • Molecular Weight: 149.24 g/mol

  • Structural Distinction:

    • 4-MA (Stimulant/Neurotoxin): Amine at C2 (isopropyl backbone).

    • Target Compound (Candidate): Amine at C1 (propyl backbone).

Mechanistic Hypothesis: The shift of the amine group from C2 to C1 (benzylic position) generally reduces affinity for the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), mechanisms central to the releasing action of amphetamines. Instead,


-substituted benzylamines often favor surface transporter inhibition (DAT/NET/SERT), potentially offering a profile closer to therapeutic reuptake inhibitors rather than psychostimulants.

Synthetic Methodology

The synthesis utilizes a reductive amination approach starting from 4-methylpropiophenone. This route is preferred over the Leuckart reaction for this specific isomer due to higher atom economy and milder conditions.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 4-Methylpropiophenone Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter Intermediate: 4-Methylpropiophenone Oxime Step1->Inter Step2 Reduction (LiAlH4, THF, Reflux) Inter->Step2 Product Target: 1-(4-methylphenyl)propan-1-amine Step2->Product Salt HCl Salt Formation (Et2O/HCl) Product->Salt Precipitation

Caption: Figure 1. Two-step synthetic pathway from 4-methylpropiophenone to the target amine hydrochloride.

Detailed Protocol

Step 1: Oxime Formation

  • Reagents: 4-Methylpropiophenone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium acetate (15 mmol).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux the mixture for 3 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

  • Workup: Evaporate ethanol. Extract aqueous residue with dichloromethane (DCM). Wash with brine, dry over MgSO

    
    , and concentrate to yield the oxime as a white solid.
    

Step 2: Lithium Aluminum Hydride Reduction

  • Setup: Flame-dried 2-neck flask under Argon atmosphere.

  • Reagents: LiAlH

    
     (2.5 eq) in anhydrous THF.
    
  • Addition: Dissolve oxime in THF and add dropwise to the LiAlH

    
     suspension at 0°C.
    
  • Reaction: Allow to warm to room temperature, then reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Purification: Acid-base extraction. Dissolve oil in Et

    
    O, acidify with 2M HCl. Wash organic layer. Basify aqueous layer with 6M NaOH, extract into DCM. Dry and concentrate.
    

Validation:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    
    
    7.1-7.2 (m, 4H, Ar-H), 3.85 (t, 1H, CH-NH
    
    
    ), 2.35 (s, 3H, Ar-CH
    
    
    ), 1.6-1.8 (m, 2H, CH
    
    
    ), 0.85 (t, 3H, CH
    
    
    ).

Pharmacological Profiling

To determine the functional profile, we utilize a tiered screening approach focusing on the Monoamine Transporters (MATs): DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin).

Screening Logic (DOT Visualization)

PharmaScreen Compound Test Compound (1-p-Tolyl-propylamine) Tier1 Tier 1: Radioligand Binding (Ki Determination) Compound->Tier1 CheckBind Ki < 1000 nM? Tier1->CheckBind Tier2 Tier 2: Functional Uptake (IC50 Determination) CheckRatio DAT/SERT Ratio Tier2->CheckRatio Tier3 Tier 3: Release Assay (Superfusion) CheckBind->Tier2 Yes End End CheckBind->End No (Inactive) CheckRatio->Tier3 Select Candidate

Caption: Figure 2. Pharmacological screening cascade. Progression requires validated binding affinity.

Experimental Protocols

A. Radioligand Binding Assay (Tier 1)

  • Objective: Measure affinity (

    
    ) for hDAT, hNET, hSERT.
    
  • Cell Line: HEK293 stably expressing human transporters.

  • Radioligands:

    • [

      
      H]WIN-35,428 (DAT)
      
    • [

      
      H]Nisoxetine (NET)
      
    • [

      
      H]Citalopram (SERT)
      
  • Method: Incubate membrane preparations with radioligand and varying concentrations of test compound (

    
     to 
    
    
    
    M) for 1 hour at 25°C. Terminate by rapid filtration over GF/B filters.
  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

B. Functional Uptake Inhibition (Tier 2)

  • Objective: Distinguish between binding and functional inhibition.

  • Substrates: [

    
    H]Dopamine, [
    
    
    
    H]Norepinephrine, [
    
    
    H]Serotonin.
  • Protocol:

    • Seed cells in 96-well plates.

    • Add test compound 10 min prior to substrate.

    • Add [

      
      H]-substrate and incubate for 5 min (DAT/NET) or 10 min (SERT).
      
    • Wash 3x with ice-cold buffer. Lyse cells and count radioactivity.

C. Data Interpretation Table

Parameter4-Methylamphetamine (Ref)1-p-Tolyl-propylamine (Expected)Clinical Relevance
DAT IC50 ~50 nM> 200 nMLower abuse potential
SERT IC50 ~20 nM~ 100 nMMood regulation
Release? Strong ReleaserUptake Inhibitor (Likely)Neurotoxicity profile

Toxicological Assessment

Given the para-methyl substituent, metabolic oxidation is a primary clearance pathway.

  • CYP450 Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS.

    • Risk: Rapid oxidation of the

      
      -methyl group to a carboxylic acid (benzoic acid derivative) typically renders the compound inactive and facilitates excretion.
      
  • Cytotoxicity (MTT Assay):

    • Cell line: HepG2.

    • Concentration range: 1-100

      
      M.
      
    • Threshold:

      
       < 50 
      
      
      
      M indicates potential hepatotoxicity.

References

  • Glennon, R. A., et al. (1984). "Stimulus properties of phenalkylamines." Pharmacology Biochemistry and Behavior.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

  • Negus, S. S., et al. (2007). "Monoamine transport inhibitors: Strategies for the development of medications for stimulant abuse." Chemical Reviews.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Methodological & Application

High-Sensitivity Detection of Propylamine Derivatives (Amphetamines) via GC-MS using PFPA Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide details a robust, validated protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of propylamine derivatives, specifically focusing on amphetamine-type stimulants (ATS). While these low-molecular-weight amines exhibit poor chromatographic behavior in their native state due to high polarity and volatility, this protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization. This approach stabilizes the analytes, improves volatility, and generates high-mass diagnostic fragments ideal for Selected Ion Monitoring (SIM), achieving limits of detection (LOD) in the low ng/mL range suitable for forensic and clinical toxicology.

Introduction: The Chemical Challenge

Propylamine derivatives, particularly amphetamine (AMP) and methamphetamine (METH), possess a primary or secondary amine group on a short alkyl chain. This structure presents specific analytical hurdles:

  • Volatility: Free bases are highly volatile, leading to evaporative losses during concentration steps.

  • Polarity: The amine group hydrogen-bonds with active silanol sites in the GC column, causing severe peak tailing and reduced sensitivity.

  • Fragmentation: Under standard Electron Ionization (EI), native amines often fragment extensively, leaving low-intensity molecular ions that are difficult to distinguish from background noise.

The Solution: Acylation via PFPA Acylation with perfluorinated anhydrides like PFPA is the "Gold Standard" for this class of compounds. Unlike silylation (e.g., MSTFA), which can be moisture-sensitive, PFPA forms stable amides. The addition of the electron-withdrawing pentafluoropropionyl group (


) serves two critical functions:
  • Chromatographic Stability: It masks the polar amine hydrogen, resulting in sharp, symmetrical peaks.

  • Mass Spectral Enhancement: It promotes specific

    
    -cleavage fragmentation, generating high-mass, unique ions (e.g., m/z 190 for AMP-PFP) that shift the signal away from low-mass matrix interference.
    

Experimental Design & Logic

Internal Standard Selection

To ensure "Self-Validating" quantification, deuterated internal standards (IS) are mandatory. They correct for extraction efficiency, derivatization completeness, and injection variability.

  • Target: Amphetamine

    
    IS:  Amphetamine-
    
    
    
    [1]
  • Target: Methamphetamine

    
    IS:  Methamphetamine-
    
    
    
Sample Preparation Strategy

While Liquid-Liquid Extraction (LLE) is common, Solid Phase Extraction (SPE) is recommended here for superior cleanliness and column longevity, particularly for complex biological matrices (urine/blood). A mixed-mode cation exchange column (e.g., HCX) utilizes the basicity of the amines for retention while washing away neutrals and acids.

Detailed Protocol

Reagents & Materials
  • Standards: 1 mg/mL Amphetamine/Methamphetamine (methanol).

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[1][2]

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0).

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., 130 mg / 3 mL).

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30m

    
     0.25mm 
    
    
    
    0.25µm.
Step-by-Step Methodology
Phase 1: Sample Extraction (SPE)
  • Aliquot: Transfer 1 mL of urine/blood to a glass tube.

  • Spike: Add 50 µL of Internal Standard Mix (1 µg/mL).

  • Dilute: Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex.

  • Condition SPE: 3 mL Methanol

    
     3 mL DI Water 
    
    
    
    1 mL Buffer (pH 6.0).
  • Load: Pass sample through cartridge at ~1-2 mL/min.

  • Wash:

    • 3 mL DI Water.

    • 1 mL 0.1 M HCl (removes neutrals/acids).

    • 3 mL Methanol (dries bed).

  • Elute: 3 mL of freshly prepared Elution Solvent (Methanol:Isopropanol:Ammonium Hydroxide, 78:20:2).

    • Note: The base (

      
      ) breaks the ionic interaction, releasing the amine.
      
Phase 2: Derivatization (The Critical Step)
  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C. Do not over-dry (risk of volatile loss).

  • Reconstitute: Add 50 µL Ethyl Acetate.

  • React: Add 50 µL PFPA . Cap the vial tightly (PFPA is moisture sensitive).

  • Incubate: Heat at 70°C for 20 minutes .

    • Why? Heat ensures complete reaction of secondary amines (methamphetamine) which are sterically hindered compared to primary amines.

  • Evaporate Excess: Evaporate to dryness under nitrogen at 40°C.

    • Why? Removes unreacted anhydride and acidic byproducts (pentafluoropropionic acid) that damage the GC column.

  • Final Reconstitution: Redissolve in 100 µL Ethyl Acetate. Transfer to autosampler vial.

GC-MS Parameters
ParameterSetting
Inlet Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
Carrier Gas Helium, Constant Flow 1.0 mL/min.
Oven Program 70°C (hold 1 min)

20°C/min to 280°C (hold 3 min).
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)
Acquisition SIM Mode (See Table 4.4)
SIM Acquisition Table

Dwell time: 25-50 ms per ion

AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
Amphetamine PFP190 118, 915.8 min
Amphetamine-

PFP194 123, 965.8 min
Methamphetamine PFP204 160, 1186.5 min
Methamphetamine-

PFP208 164, 1236.5 min

Note: The Quant Ion for Amphetamine-PFP (m/z 190) corresponds to the immonium ion formed by


-cleavage: 

.

Visual Workflow

G Sample Biological Sample (Urine/Blood) IS Add Internal Standard (Deuterated Analogs) Sample->IS SPE SPE Extraction (Mixed-Mode Cation Exchange) IS->SPE Adjust pH 6.0 Dry1 Evaporation (N2, 40°C) SPE->Dry1 Elute (Basic MeOH) Deriv Derivatization PFPA + Ethyl Acetate (70°C, 20 min) Dry1->Deriv Dry2 Evaporate Excess Reagent Deriv->Dry2 Remove Acids Recon Reconstitute (Ethyl Acetate) Dry2->Recon GCMS GC-MS Analysis (SIM Mode) Recon->GCMS

Figure 1: Optimized workflow for the extraction and PFPA-derivatization of propylamine derivatives.

Validation & Quality Control (SWGTOX Criteria)

To ensure Scientific Integrity , the method must be validated against standard forensic guidelines (e.g., SWGTOX/ANSI).

  • Linearity: Construct a calibration curve (e.g., 10 – 1000 ng/mL) using the ratio of Analyte Area / IS Area.

    
     must be 
    
    
    
    .
  • LOD/LOQ:

    • LOD (Limit of Detection): Lowest concentration with Signal-to-Noise (S/N) > 3. Typical: ~1-5 ng/mL.

    • LOQ (Limit of Quantitation): Lowest concentration with S/N > 10 and precision within 20%.

  • Carryover: Inject a solvent blank immediately after the highest calibrator. No analyte peak should exceed the LOD.

  • Ion Ratios: The ratio of Qualifier to Quantifier ions in samples must match the calibrator within

    
    . This is the primary check for specificity .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Moisture in reactionPFPA hydrolyzes instantly in water. Ensure all glassware and solvents are anhydrous.
Tailing Peaks Active sites in inletReplace liner (deactivated splitless) and clip 5-10 cm of column guard.
Missing Peaks Evaporation lossATS are volatile. Do not evaporate to complete dryness aggressively; use low temp (40°C).
Ghost Peaks Injection Port SeptumPFPA byproducts are acidic.[2] Change septum and liner frequently.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • National Institutes of Health (NIH) / PMC. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]

  • Journal of Analytical Toxicology. (2005). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. [Link][3]

Sources

Application Notes & Protocols: [1-(4-Methylphenyl)propyl]amine as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Amines

In modern drug discovery and development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is not merely an academic challenge but a regulatory and safety necessity. Chiral amines are foundational scaffolds in a vast array of pharmaceuticals, representing a significant portion of all small-molecule drugs.[1] Their role can be as a core component of the final API or as a transient "chiral auxiliary" to guide the stereochemical outcome of a reaction before being removed.[2][3]

[1-(4-Methylphenyl)propyl]amine is an exemplary chiral building block whose structural features—a rigid aromatic ring, a defined stereocenter, and a reactive primary amine—make it a valuable tool for introducing chirality into target molecules. This guide provides a comprehensive overview of its properties, synthesis, and detailed protocols for its application, designed for researchers in medicinal chemistry, process development, and organic synthesis.

Physicochemical and Structural Properties

Understanding the fundamental properties of [1-(4-Methylphenyl)propyl]amine is crucial for its effective use in synthesis. The molecule consists of a propyl chain with an amine group at the first carbon, which is also the stereocenter, attached to a p-tolyl (4-methylphenyl) group. This benzylic amine structure is key to its utility.

PropertyValueSource
IUPAC Name (R)-1-(p-tolyl)propan-1-amine / (S)-1-(p-tolyl)propan-1-amine-
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Appearance Colorless to pale yellow liquid (analogous compounds)[5]
Boiling Point ~210-220 °C (estimated from similar structures)[5]
Key Structural Features Primary benzylic amine, single stereocenter-

Note: Specific data for this exact compound is sparse; values are often inferred from closely related analogs like 1-(4-Methylphenyl)ethylamine.

Synthesis of Enantiopure [1-(4-Methylphenyl)propyl]amine

The utility of a chiral building block is contingent on its availability in high enantiopurity. Three primary strategies are employed for synthesizing enantiopure [1-(4-Methylphenyl)propyl]amine: asymmetric synthesis, enzymatic resolution, and classical resolution via diastereomeric salts.

Strategy 1: Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient one-pot method that converts a prochiral ketone directly into a chiral amine.[6][7] This approach avoids the isolation of potentially unstable imine intermediates and can achieve high enantioselectivity through the use of a chiral catalyst.

Start 4'-Methylpropiophenone (Prochiral Ketone) Imine In-situ Imine Formation Start->Imine [H⁺] AmineSrc Amine Source (e.g., NH₃ or NH₄OAc) AmineSrc->Imine Reduction Asymmetric Reduction (Chiral Catalyst + H₂) Imine->Reduction Product Enantiopure [1-(4-Methylphenyl)propyl]amine Reduction->Product

Caption: Workflow for Asymmetric Reductive Amination.

Protocol 3.1.1: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from established methods for the asymmetric hydrogenation of imines.

Rationale: The reaction proceeds via the formation of an imine intermediate from 4'-methylpropiophenone and an ammonia source. A chiral iridium catalyst, activated by hydrogen, then performs a stereoselective reduction of the C=N bond to yield the chiral amine.[6] The choice of a chiral phosphine ligand is critical for inducing high enantioselectivity.

  • Materials:

    • 4'-Methylpropiophenone (1.0 equiv)

    • Ammonium acetate (NH₄OAc, 5.0 equiv)

    • [Ir(COD)Cl]₂ (0.005 equiv)

    • (R)-BINAP or similar chiral ligand (0.011 equiv)

    • Iodine (I₂, 0.01 equiv)

    • Anhydrous Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a high-pressure reactor, add 4'-methylpropiophenone, ammonium acetate, [Ir(COD)Cl]₂, and the chiral ligand.

    • Purge the reactor with argon.

    • Add anhydrous methanol via syringe.

    • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

    • Pressurize the reactor with hydrogen gas (50-60 atm).

    • Heat the reaction to 40-50°C and stir vigorously for 24-48 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Perform a standard aqueous workup: add 1M NaOH to basify the solution, extract with diethyl ether or dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude amine by silica gel chromatography or distillation.

    • Determine enantiomeric excess (e.e.) using chiral HPLC.

Strategy 2: Classical Resolution of Racemic Amine

This method involves synthesizing the racemic amine and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][9][10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[11]

Protocol 3.2.1: Resolution with (R,R)-Tartaric Acid

Rationale: The basic amine reacts with the acidic chiral resolving agent to form a pair of diastereomeric salts ((R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate). These diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one salt will preferentially crystallize, allowing for its isolation.[8][11]

  • Materials:

    • Racemic [1-(4-Methylphenyl)propyl]amine (1.0 equiv)

    • (R,R)-(+)-Tartaric acid (0.5-1.0 equiv)

    • Methanol or Ethanol

    • 2M Sodium Hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve the tartaric acid in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should occur. If not, scratch the inside of the flask or add a seed crystal. Let the flask stand undisturbed for several hours or overnight in a refrigerator to maximize crystallization.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor (which is now enriched in the other diastereomer).

    • Liberation of Free Amine: Dissolve the collected crystals in water and add 2M NaOH solution until the pH is >10.

    • Extract the liberated free amine into diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

    • Analyze for enantiomeric excess via chiral HPLC. The mother liquor can be treated similarly to recover the other enantiomer.

Application as a Chiral Building Block in API Synthesis

As a chiral building block, the amine is directly incorporated into the final molecular structure, with its stereocenter becoming a permanent feature of the target molecule.[12] This is common in the synthesis of ligands, catalysts, and APIs where the amine functionality is required.

Protocol 4.1: Synthesis of a Chiral Amide for a Hypothetical Kinase Inhibitor

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. Here, the chiral amine is coupled with a functionalized carboxylic acid (e.g., a heterocyclic acid common in kinase inhibitors) using a standard peptide coupling agent like HATU. This ensures a clean, high-yielding reaction under mild conditions, preserving the stereochemical integrity of the amine.

  • Materials:

    • (R)-[1-(4-Methylphenyl)propyl]amine (1.0 equiv)

    • Heterocyclic Carboxylic Acid (e.g., 2-chloronicotinic acid, 1.05 equiv)

    • HATU (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • In a round-bottom flask under an argon atmosphere, dissolve the heterocyclic carboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of (R)-[1-(4-Methylphenyl)propyl]amine in DMF dropwise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

    • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃, and finally brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting chiral amide by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application as a Chiral Auxiliary

When used as a chiral auxiliary, the amine is temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[3][13][14] This strategy is powerful for creating chiral centers in molecules where the amine itself is not part of the final structure.

Substrate Achiral Substrate (e.g., Propanoic Acid) Attach 1. Attach Auxiliary (Amide Formation) Substrate->Attach Auxiliary Chiral Amine [1-(4-MPP)A] Auxiliary->Attach Diastereomer Chiral Amide Substrate Attach->Diastereomer React 2. Diastereoselective Alkylation Diastereomer->React Base, Electrophile ProductAux Alkylated Amide (New Stereocenter) React->ProductAux Cleave 3. Cleave Auxiliary (Hydrolysis) ProductAux->Cleave FinalProduct Enantiopure Product (e.g., Chiral Acid) Cleave->FinalProduct Recover Recovered Auxiliary Cleave->Recover

Caption: Workflow for Using the Amine as a Chiral Auxiliary.

Protocol 5.1: Diastereoselective α-Alkylation of a Propionamide Derivative

Rationale: This protocol is analogous to the well-established Myers-Snyder alkylation using pseudoephedrine amides.[13] The chiral amide is deprotonated at the α-carbon to form a conformationally rigid lithium enolate. The bulky p-tolyl group of the auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., benzyl bromide) to attack from the opposite, less-hindered face, thereby creating a new stereocenter with high diastereoselectivity.[15][16]

  • Materials:

    • Amide from Protocol 4.1 (using propanoic acid instead of a heterocyclic acid) (1.0 equiv)

    • Lithium Diisopropylamide (LDA, 1.1 equiv, freshly prepared or titrated solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Benzyl bromide (1.2 equiv)

  • Procedure:

    • Enolate Formation: Dissolve the chiral amide in anhydrous THF in a flame-dried, argon-flushed flask.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add the LDA solution dropwise via syringe.

    • Stir the resulting enolate solution at -78°C for 1 hour. The causality here is critical: low temperature maintains the kinetic enolate and prevents racemization or side reactions.

    • Alkylation: Add benzyl bromide dropwise to the enolate solution.

    • Stir at -78°C for 2-4 hours, then allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.). Purify by column chromatography.

    • Auxiliary Cleavage: The purified alkylated amide can be hydrolyzed to the corresponding chiral carboxylic acid using strong acidic (e.g., 6M H₂SO₄, reflux) or basic conditions, liberating the auxiliary for recovery.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low e.e. in Asymmetric Synthesis (3.1) Inactive or poisoned catalyst; wrong ligand enantiomer.Use fresh, high-purity catalyst and ligand. Ensure solvent is anhydrous. Confirm ligand stereochemistry matches desired product enantiomer.
Poor Resolution (3.2) Incorrect solvent choice; rapid crystallization.Screen different solvents (e.g., ethanol, isopropanol). Ensure slow cooling to allow for selective crystallization. Try using 0.5 equiv of resolving agent.
Incomplete Amide Coupling (4.1) Ineffective coupling agent; steric hindrance.Ensure HATU is fresh. Increase reaction time or temperature slightly (to 40°C). Consider a less hindered coupling agent if steric clash is severe.
Low Diastereoselectivity (5.1) Enolate equilibration; wrong base; wet conditions.Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like LDA or LiHMDS. Maintain temperature at -78°C during enolate formation and alkylation.

Conclusion

[1-(4-Methylphenyl)propyl]amine stands as a highly effective and versatile chiral synthon for modern organic chemistry. Its utility is twofold: as a steadfast building block for direct incorporation into chiral targets and as a removable auxiliary for directing stereoselective transformations. The protocols outlined herein provide a robust framework for researchers to leverage its unique structural properties, enabling the efficient and stereocontrolled synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • MySkinRecipes. (R)-1-(p-Tolyl)propan-1-amine hydrochloride. MySkinRecipes Product Page. [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine [Image]. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenethylamine, «alpha»-methyl-N-propyl- (CAS 51799-32-7). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. PubChem. [Link]

  • Wikipedia. (n.d.). Propylamine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). [Link]

  • Britton, R., C. S. Elmore, & J. A. Tunge. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

  • Arran Chemical Company. (n.d.). (R)-(+)-1-(4-Methylphenyl)ethylamine | CAS 4187-38-6. [Link]

  • LibreTexts Chemistry. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Moon, H., et al. (1994). Enantioselective route to .gamma.-butyrolactones: chiral auxiliary mediated amide alkylation and iodolactonization. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • RSC Publishing. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Liu, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

  • ResearchGate. (n.d.). Preparative-scale reductive amination for the asymmetric synthesis of amines [Image]. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal [Image]. [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]

  • ResearchGate. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • University of Bath. (n.d.). Asymmetric-Synthesis. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • RSC Publishing. (2012). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. [Link]

Sources

Experimental setup for scaling up 1-p-Tolyl-propylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Scale-Up of 1-(4-Methylphenyl)propan-1-amine

Executive Summary

This guide details the transition of 1-(4-methylphenyl)propan-1-amine (also known as 1-p-Tolyl-propylamine) from laboratory batch synthesis to a scalable continuous flow process. This primary amine is a critical chiral building block in the synthesis of pharmaceutical agents (e.g., substituted phenethylamines).

While traditional batch reductive amination suffers from exotherm risks and secondary amine byproduct formation (dimerization), this protocol utilizes Continuous Flow Heterogeneous Catalysis . This approach maximizes heat transfer, ensures precise residence time control, and significantly improves safety profiles during hydrogenation.

Strategic Route Selection

For scale-up, we evaluate two primary methodologies. The Chemical Route (Flow Hydrogenation) is selected as the primary protocol for this guide due to its robustness in multi-kilogram production, while the Biocatalytic Route is highlighted for applications requiring strict enantiopurity (>99% ee) without subsequent resolution.

FeatureRoute A: Flow Reductive Amination Route B: Biocatalytic Transamination
Precursor 4'-Methylpropiophenone4'-Methylpropiophenone
Reagents

(MeOH),

, Pt/C or Rh/C

-Transaminase, Isopropylamine
Throughput High ( kg/day )Moderate (g to kg/day )
Chirality Racemic (requires resolution)High Enantioselectivity
Scale-Up Risk Low (Linear scale-up in flow)Medium (Enzyme inhibition/stability)

Protocol A: Continuous Flow Reductive Amination

Reaction Mechanism & Causality

The synthesis proceeds via the formation of an intermediate imine, followed by catalytic hydrogenation.

  • Causality: The primary challenge is the competitive reaction where the product amine reacts with the intermediate imine to form a secondary amine (dimer).

  • Solution: In flow, we maintain a high local concentration of ammonia and hydrogen relative to the substrate, and a short residence time to suppress dimerization.

Experimental Setup (Flow Chemistry)

Equipment:

  • Pumps: Dual-piston HPLC pumps (acid resistant).

  • Reactor: Packed Bed Reactor (PBR) stainless steel column.

  • Catalyst: 5% Pt/C (Platinum on Carbon) or 5% Rh/C. Note: Pt/C is often preferred for minimizing ring hydrogenation compared to Pd.

  • Pressure: Back Pressure Regulator (BPR) set to 15–20 bar.

Reagent Preparation:

  • Stream A (Substrate): 0.5 M 4'-Methylpropiophenone in MeOH.

  • Stream B (Ammonia): 7 N Ammonia in MeOH (Commercial standard).

  • Gas Feed: Hydrogen gas (

    
    ) via Mass Flow Controller (MFC).
    
Workflow Diagram (DOT)

FlowSynthesis Substrate Stream A: 4'-Methylpropiophenone (in MeOH) Mixer T-Mixer (Imine Formation) Substrate->Mixer 1.0 mL/min Ammonia Stream B: 7N NH3 (in MeOH) Ammonia->Mixer 1.5 mL/min (Excess NH3) Hydrogen Hydrogen Gas (20 bar) PBR Packed Bed Reactor (Pt/C Catalyst, 60°C) Hydrogen->PBR Gas Feed Mixer->PBR Mixed Phase BPR Back Pressure Regulator (15 bar) PBR->BPR Collection Product Stream (Crude Amine) BPR->Collection Analysis In-Line IR / HPLC (Validation) Collection->Analysis

Caption: Continuous flow setup for reductive amination. Stream A and B mix to form the imine in situ before entering the hydrogenation catalyst bed.

Step-by-Step Protocol
  • System Priming: Flush the PBR with pure Methanol at 1.0 mL/min, 60°C, and 20 bar

    
     pressure for 30 minutes to activate the catalyst surface.
    
  • Imine Formation (In-situ): Set Pump A (Ketone) to 1.0 mL/min and Pump B (Ammonia) to 1.5 mL/min. The excess ammonia (approx 5-10 equivalents) is crucial to drive the equilibrium toward the imine and prevent dimerization [1].

  • Reaction: The combined stream enters the PBR (heated to 60°C). Hydrogen is introduced (mixed mode or pre-saturated) to maintain system pressure at 20 bar.

  • Residence Time: Adjust flow rates to achieve a residence time (

    
    ) of 4–6 minutes inside the catalyst bed.
    
  • Quench & Collection: The output flows through the BPR into a collection vessel.

  • Self-Validating Check: Collect a 100 µL aliquot after 10 minutes of steady state.

    • Test: Run TLC (10% MeOH in DCM).

    • Criteria: Disappearance of ketone spot (

      
      ) and appearance of amine spot (ninhydrin active, low 
      
      
      
      ). If ketone persists, increase
      
      
      (lower flow rate).
Purification (Work-up)
  • Concentration: Evaporate MeOH and excess

    
     under reduced pressure.
    
  • Acid-Base Swing (Purification):

    • Dissolve residue in MTBE (Methyl tert-butyl ether).

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

    • Wash aqueous phase with fresh MTBE.

    • Basify aqueous phase with 4M NaOH to pH > 12.

    • Extract free amine into MTBE, dry over

      
      , and concentrate.
      

Protocol B: Biocatalytic Asymmetric Synthesis (Alternative)

For applications requiring the (S)- or (R)- enantiomer specifically, a transaminase route is superior to chemical resolution.

Enzymatic System
  • Enzyme:

    
    -Transaminase (e.g., Arthrobacter sp. variant).
    
  • Amine Donor: Isopropylamine (shifts equilibrium by volatility of acetone byproduct).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

Biocatalytic Cycle Diagram (DOT)

Biocatalysis Ketone 4'-Methylpropiophenone Product Chiral Amine (1-p-Tolyl-propylamine) Ketone->Product Amine Transfer Donor Isopropylamine (Amine Donor) Byproduct Acetone (Volatile) Donor->Byproduct Deamination Enzyme_PLP Transaminase-PLP (Active Form) Enzyme_PMP Transaminase-PMP (Aminated Form) Enzyme_PLP->Enzyme_PMP Accepts NH2 from Donor Enzyme_PMP->Enzyme_PLP Transfers NH2 to Ketone

Caption: Ping-pong bi-bi mechanism of transaminase. Isopropylamine donates the amine group, regenerating the enzyme to convert the ketone substrate.

Safety & Handling (E-E-A-T)

  • Hydrogen Safety: The flow protocol uses high-pressure hydrogen. Ensure the reactor is housed in a blast-proof enclosure with

    
     leak detectors.
    
  • Ammonia: 7N Ammonia in methanol is corrosive and volatile. Use only in a fume hood.

  • Product Toxicology: 1-(4-methylphenyl)propan-1-amine is a skin and severe eye irritant [2].[1] Wear butyl rubber gloves and chemical splash goggles.

  • Exotherm Control: The reductive amination is exothermic. The PBR setup inherently manages this by high surface-area-to-volume ratio, but temperature monitoring is mandatory.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Foundational mechanism for batch; principles apply to flow stoichiometry).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2793873, 1-(4-Methylphenyl)-1-propanol (Precursor/Analog Safety Data)." PubChem. Link

  • Kappe, C. O. (2021). "Continuous Flow Reductive Amination of Ketones." Royal Society of Chemistry (Green Chemistry). Link (Modern flow protocols).

  • Tanaka, K., et al. (2019).[2][4] "Direct Reductive Amination of Ketones to Primary Amines." Journal of Organic Chemistry. Link

Sources

Protocol for recrystallization of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Scale-Up of Amine Hydrochloride Salt Recrystallization

Executive Summary & Strategic Intent

Recrystallization of amine hydrochloride (HCl) salts is a foundational yet frequently underestimated unit operation in pharmaceutical development. While salt formation generally increases melting point and aqueous solubility, it introduces specific challenges: hygroscopicity , dissociation equilibrium , and the notorious phenomenon of "oiling out" (Liquid-Liquid Phase Separation).

This guide moves beyond basic textbook procedures to provide a field-validated protocol for isolating high-purity amine HCl salts. The core philosophy relies on manipulating the dielectric constant of the solvent system while suppressing the dissociation of the salt back to its freebase form using the Common Ion Effect.

Theoretical Framework: The Stability-Solubility Paradox

Successful recrystallization requires balancing two competing thermodynamic forces:

  • Lattice Energy: High lattice energy (typical of HCl salts) drives precipitation but can trap impurities if crystallization is too rapid.

  • Solvation Energy: The protonated amine (

    
    ) and chloride ion (
    
    
    
    ) are highly soluble in polar protic solvents (Water, MeOH) but insoluble in non-polar aprotic solvents (Hexanes, Et2O).

The Dissociation Risk: Heating an amine HCl salt in a high-boiling solvent can shift the equilibrium toward the freebase and HCl gas, leading to yield loss or oiling out.



Operational Rule #1: Always ensure the recrystallization medium maintains an acidic environment. If the salt is prone to dissociation, adding 1-2% concentrated aqueous HCl or using HCl-saturated ether/dioxane is mandatory to drive the equilibrium to the left (Le Chatelier’s Principle).

Solvent Selection Matrix

The choice of solvent system is the single most critical variable. For amine HCl salts, single-solvent systems rarely suffice because the temperature coefficient of solubility is often too steep (very soluble hot, very soluble cold) or too shallow (insoluble hot). Binary solvent systems are the industry standard.

Table 1: Validated Solvent Systems for Amine HCl Salts

Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Polarity GradientApplication Notes
Methanol (MeOH) Diethyl Ether (Et2O) High

Low
Classic System. Excellent for small scale. Risk: Et2O is highly flammable; containment required.
Ethanol (EtOH) Ethyl Acetate (EtOAc) Med-High

Med
Process Scale Standard. EtOAc is safer than ether. Good for moderate molecular weight amines.
Isopropanol (IPA) Isopropyl Acetate (IPAc) Med

Med
Polymorph Control. Slower crystallization kinetics; yields denser, less hygroscopic crystals.
Isopropanol (IPA) MTBE Med

Low
High Yield. MTBE is a superior anti-solvent to ether for scale-up (higher flash point).
n-Butanol None (Single Solvent) MediumDe-salting. Specifically used to separate amine salts from inorganic

(which is insoluble in hot n-BuOH).

Detailed Experimental Protocols

Protocol A: The "Drowning Out" Method (Binary Solvent)

Best for: Standard purification of crude salts with <5% impurity profile.

Reagents:

  • Crude Amine HCl Salt[1][2]

  • Primary Solvent (e.g., Isopropanol)

  • Anti-Solvent (e.g., Ethyl Acetate or MTBE)

  • Conc. HCl (Optional, for stability)

Workflow:

  • Saturation: Place crude solid in a round-bottom flask. Add minimum hot Primary Solvent (near boiling) to dissolve.

    • Tech Tip: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Acidification: Add 1 drop of Conc. HCl per gram of substance. This prevents freebase reversion.

  • Nucleation Point: While maintaining near-boiling temp, add the Anti-Solvent dropwise.

    • Stop Point: Stop immediately when a persistent turbidity (cloudiness) is observed.

  • Clearing: Add 1-2 mL of the hot Primary Solvent to just clear the turbidity. The solution should be crystal clear and saturated.

  • Controlled Cooling: Remove heat. Wrap the flask in a towel (insulation) to allow slow cooling to room temperature (RT).

    • Critical: Rapid cooling traps solvent inclusions.

  • Crystallization: Once at RT, move to a fridge (

    
    ), then freezer (
    
    
    
    ) for maximum yield.
  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold Anti-Solvent.

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets (to absorb trace HCl/Water).
Protocol B: The "Rescue" Method for Oiling Out

Best for: Low melting point salts or samples that separate into a gooey oil instead of crystals.

Mechanism of Failure: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[3] This usually happens if the anti-solvent is added too fast or the concentration is too high.

Workflow:

  • Re-dissolve: If oil forms, reheat the mixture until it becomes a single clear phase.

  • Seed: Add a "seed crystal" of the pure product (if available) to the hot solution.

  • Trituration: If no seed is available, vigorously scratch the side of the glass flask with a glass rod while the solution is cooling. The friction creates nucleation sites.

  • Solvent Modification: If oiling persists, the solvent system is too non-polar. Add more Primary Solvent (Alcohol) and reduce the amount of Anti-Solvent.

Visualization: Process Logic & Oiling Out Avoidance

The following diagrams illustrate the decision logic for solvent selection and the thermodynamic pathway to avoid oiling out.

RecrystallizationLogic Start Crude Amine HCl SolubilityCheck Check Solubility in Hot Isopropanol (IPA) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble YesSoluble Add Anti-Solvent (EtOAc or MTBE) Soluble->YesSoluble Yes NoSoluble Switch to More Polar (MeOH or Water/EtOH) Soluble->NoSoluble No CloudPoint Cloud Point Reached? YesSoluble->CloudPoint CloudPoint->YesSoluble No Clear Add drops of Hot IPA to clear solution CloudPoint->Clear Yes Cooling Slow Cool to RT Clear->Cooling Result Crystals Formed? Cooling->Result Success Filter & Dry (High Purity) Result->Success Yes OilOut Oiling Out (Liquid Phase Separation) Result->OilOut No (Gooey Oil) Rescue Reheat & Seed or Increase Alcohol Ratio OilOut->Rescue Rescue->Cooling Retry

Figure 1: Decision Matrix for Solvent Selection and Process Execution.

OilingOutMechanism cluster_0 Thermodynamic Zones Stable Stable Solution (High Temp) Metastable Metastable Zone (Ideal for Growth) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling LLPS LLPS Boundary (Oiling Out Zone) Metastable->LLPS Impurity/Too Non-Polar Crystal Crystal Labile->Crystal Nucleation Oil Oil LLPS->Oil Phase Separation

Figure 2: Thermodynamic Pathway. Goal: Stay in the Metastable Zone; Avoid LLPS.

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Hygroscopicity Salt absorbs atmospheric water, turning into a paste.Dry in a vacuum desiccator over

. Store under Argon. Avoid weighing on humid days.
Inorganic Residue Presence of

or NaCl from synthesis.
Recrystallize using n-Butanol .

is insoluble in hot n-BuOH; amine salts are soluble. Filter hot to remove inorganics.
Low Yield Product too soluble in the Primary Solvent.Increase the ratio of Anti-Solvent. Cool to

.[4] Use "Salting Out" effect by adding conc. HCl.
Colored Impurities Oxidation products trapped in crystal lattice.Use activated charcoal in the hot dissolution step. Ensure hot filtration is done rapidly to prevent premature crystallization on the filter paper.

References

  • Vogel, A. I., et al. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.

  • Veverka, M., et al. (2016). "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development, 21(2).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Troubleshooting & Optimization

Improving yield in 1-p-Tolyl-propylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of 1-(p-Tolyl)propylamine Hydrochloride

Audience: Pharmaceutical Researchers & Process Chemists Scope: Optimization of yield and purity for the reductive amination of 4'-methylpropiophenone to 1-(4-methylphenyl)propan-1-amine HCl.

Executive Summary: The Reaction Landscape

The synthesis of 1-(p-Tolyl)propylamine (a benzylic amine) via the reductive amination of 4'-methylpropiophenone is chemically distinct from the synthesis of its phenylacetone-derived isomers. The benzylic position is sterically hindered and electronically deactivated by the aromatic ring, making the initial imine formation the rate-limiting step.

Failure modes typically cluster around three axes:

  • Incomplete Imine Formation: Leading to recovery of starting ketone.

  • Dimerization: Formation of secondary amines (bis-benzylic impurities).

  • Salt "Oiling Out": Failure of the HCl salt to crystallize due to hydration or solvent polarity mismatch.

Module 1: Reaction Optimization (Synthesis Phase)

Core Protocol: Reductive Amination using Ammonium Acetate (


) and Sodium Cyanoborohydride (

).
Critical Parameter Control
ParameterRecommended RangeScientific Rationale
Ammonium Source 10–15 equivalentsHigh excess of

is required to push the equilibrium toward the imine and suppress the formation of the secondary amine dimer.
Solvent System Methanol (anhydrous)Polar protic solvents stabilize the iminium intermediate. Water content must be <0.1% to prevent hydrolysis of the imine back to the ketone.
Reducing Agent

(0.7 eq)
Unlike

, cyanoborohydride is stable at pH 6–7, allowing specific reduction of the protonated iminium ion without reducing the ketone.
pH Control 6.0 – 7.0Maintain slightly acidic pH. If pH > 7, imine formation slows; if pH < 5, the hydride may decompose or the amine product may be trapped too early.
Step-by-Step Optimization Guide

Step 1: The "Pre-Equilibrium" (Crucial for Yield) Do not add the hydride immediately.

  • Protocol: Dissolve 4'-methylpropiophenone and 15 eq. of

    
     in dry methanol. Add 3Å molecular sieves.
    
  • Why: Stirring for 1–2 hours before adding

    
     allows the ketone-imine equilibrium to establish. If you reduce too early, you reduce the small amount of imine present, and the remaining ketone stays unreacted.
    

Step 2: Hydride Addition

  • Protocol: Add

    
     slowly. The reaction is slightly exothermic.
    
  • Monitoring: Track the disappearance of the imine peak (approx. 1640 cm⁻¹ IR or via TLC/HPLC).

Step 3: Quenching

  • Protocol: Acidify with concentrated HCl to pH < 2 to decompose excess hydride (Caution: HCN gas evolution—perform in a fume hood).

Module 2: Troubleshooting & FAQs

Category A: Low Yield & Conversion

Q: I am recovering a large amount of unreacted 4'-methylpropiophenone. Why? A: This is a "Wet Solvent" or "Premature Reduction" error.

  • The Cause: Water in your methanol shifts the equilibrium back toward the ketone (

    
    ).[1][2][3][4] Alternatively, you added the reducing agent before the imine formed.
    
  • The Fix: Use anhydrous methanol and add 3Å molecular sieves to the reaction vessel. Allow the ketone and ammonium acetate to stir for at least 2 hours before adding the reducing agent.

Q: My product contains a significant amount of secondary amine impurity (Dimer). A: This is a stoichiometry error.

  • The Mechanism: The newly formed primary amine (

    
    ) is more nucleophilic than ammonia. It attacks the remaining ketone/imine to form a secondary amine (
    
    
    
    ).
  • The Fix: Increase the Ammonium Acetate load to 15–20 equivalents . High dilution (more solvent) also statistically favors the attack of ammonia over the amine product.

Category B: Isolation & Salt Formation (The "Oiling Out" Problem)

Q: Upon adding HCl, my product turns into a sticky yellow gum/oil instead of a white powder. A: This is the most common issue with lipophilic amine salts. It is caused by trace water or incorrect solvent polarity .

  • The Physics: The presence of water creates a ternary phase (Amine-HCl-Water) that is an oil.

  • The Protocol for Crystallization:

    • Free Base Extraction: Ensure the free base is completely dry (dry over

      
      , then high vacuum).
      
    • Solvent Swap: Dissolve the oil in anhydrous Diethyl Ether or Ethyl Acetate . Do not use alcohols for the precipitation step if possible, as they increase solubility.

    • Acid Source: Do not use aqueous HCl (37%). Use 2M HCl in Diethyl Ether or bubble dry HCl gas.

    • Technique: Add the acid dropwise with vigorous stirring at 0°C. If it oils out, scratch the glass or add a seed crystal.

Module 3: Visualizing the Pathway

Figure 1: Reaction Mechanism & Control Points

ReactionPathway cluster_controls Critical Controls Ketone 4'-Methylpropiophenone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Ammonia NH4OAc (>10 eq) Imine Iminium Ion (Target Intermediate) Hemiaminal->Imine - H2O (Rate Limiting) Imine->Ketone + H2O (Reversible!) Amine 1-(p-Tolyl)propylamine (Free Base) Imine->Amine + Hydride (pH 6) Water H2O (Byproduct) Hydride NaCNBH3 (Reductant) Dimer Secondary Amine (Impurity) Amine->Dimer + Imine (If NH3 is low)

Caption: The reductive amination pathway. Note the reversibility of the Imine step (red dashed line), necessitating water removal.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified IssueType Yield or Purity? Start->IssueType Yield Low Yield / Recovered Ketone IssueType->Yield Yield Purity Impurity Found IssueType->Purity Purity CheckWater Is solvent wet? Yield->CheckWater SieveFix Action: Add 3Å Sieves & Dry MeOH CheckWater->SieveFix Yes TimeFix Action: Increase Pre-mix time CheckWater->TimeFix No ImpurityType Dimer or Gum? Purity->ImpurityType Dimer Secondary Amine (Dimer) ImpurityType->Dimer Gum Salt Oils Out ImpurityType->Gum NH3Fix Action: Increase NH4OAc to 20 eq Dimer->NH3Fix SolventFix Action: Use Anhydrous Ether/HCl Gas Gum->SolventFix

Caption: Diagnostic logic for isolating the root cause of synthesis failure.

Module 4: Quantitative Data & Benchmarks

Table 1: Solvent Effects on Yield and Purity

Solvent SystemYield (Isolated)Dimer ImpurityNotes
MeOH (Wet) < 40%LowEquilibrium favors ketone; hydrolysis dominates.
MeOH (Anhydrous) 65–75%ModerateStandard protocol.
MeOH + 3Å Sieves 85–92% LowRecommended. Water scavenging drives conversion.
Ethanol 50–60%HighSlower reaction rate allows more dimer formation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on hydride selection and stoichiometry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insights into imine equilibrium and hydrolysis).
  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. (Establishes the pH dependence of NaCNBH3 selectivity).

Sources

Technical Support Center: Solubility Optimization for Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Troubleshooting for Amine Salt Solubility in Organic Solvents Ticket ID: SOL-AMN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Audience: Process Chemists, Formulation Scientists, Drug Development Researchers

Executive Summary: The "Like Dissolves Like" Trap

Amine salts are inherently polar ionic solids with high lattice energies, making them naturally resistant to dissolution in non-polar organic solvents (DCM, Toluene, EtOAc). The common adage "like dissolves like" often fails here because the solvation energy provided by the organic solvent cannot overcome the lattice energy of the crystal.

The Solution Matrix: To force an amine salt into an organic phase, you must either:

  • Modify the Solvent: Create a "polar pocket" within the non-polar solvent (e.g., using co-solvents).

  • Modify the Solid: Lower the lattice energy or increase the lipophilicity of the salt itself (e.g., counter-ion engineering).

  • Control the Thermodynamics: Manage the liquid-liquid phase separation (oiling out) to access a stable metastable zone.

Diagnostic & Troubleshooting Guide

Category A: Solvent Selection & Modification

Q: My amine hydrochloride is insoluble in DCM. Adding methanol helps, but how do I calculate the exact ratio to avoid precipitation later?

A: You are dealing with a mismatch in Hansen Solubility Parameters (HSP) . DCM is a "soft" solvent (high dispersion forces), while the salt requires high hydrogen bonding (


) and polarity (

) components.

The Fix: Calculate the "Solubility Distance" (


) 
Do not guess. Use the HSP distance equation to optimize your blend.


  • Goal: Minimize

    
     between your solvent blend and the solute (amine salt).
    
  • Action:

    • Estimate the HSP of your salt (often

      
      , 
      
      
      
      ).
    • DCM parameters:

      
      .
      
    • Methanol parameters:

      
      .
      
    • Recommendation: Start with 5-10% MeOH in DCM . This drastically raises the

      
       of the blend without compromising the lipophilic character needed for subsequent steps (like chromatography).
      

Q: I need to use a non-chlorinated solvent. Toluene is completely ineffective. What are my options?

A: Toluene has zero hydrogen bonding capability. You must use a Polar Aprotic Co-solvent that is miscible with toluene but can solvate the cation.

  • Option 1 (Process Friendly): Add THF or 2-MeTHF (10-20%). The oxygen lone pairs solvate the ammonium cation.

  • Option 2 (High Power): Add DMSO or DMF (1-5%). Warning: These are hard to remove later.

  • Option 3 (Green Chemistry): Switch to Ethyl Lactate or CPME (Cyclopentyl methyl ether) , which have better native solubility for salts than Toluene.

Category B: Counter-ion Engineering

Q: I cannot change the solvent system (process constraint). How do I make the salt itself more soluble in organics?

A: You need to perform a Counter-ion Exchange .[1][2][3] The chloride ion is small and "hard" (high charge density), creating a tight, high-energy crystal lattice that organic solvents cannot break. Switch to a "soft," lipophilic counter-ion.

The "Lipophilic Shift" Hierarchy: Move down this list to increase organic solubility:

  • Chloride / Sulfate: (Most polar, least soluble in organics)

  • Mesylate (Methanesulfonate): Better, but still polar.

  • Tosylate (p-Toluenesulfonate): Significant improvement due to the aromatic ring.

  • Pamoate / Stearate / Dodecylbenzenesulfonate: (Highly lipophilic). These "greasy" counter-ions act like a surfactant tail, dragging the amine into non-polar solvents.

Protocol: Silver Salt Metathesis (For Lab Scale) Use this to quickly screen if a counter-ion switch solves your problem.

  • Dissolve your Amine-HCl in a minimum amount of water or MeOH.

  • Add 1.0 equivalent of Silver Tosylate (or Silver Mesylate).

  • Mechanism:

    
    
    
  • Filter off the insoluble AgCl precipitate.

  • Evaporate the filtrate. The resulting Amine-Tosylate will likely be soluble in DCM or EtOAc.

Category C: Thermodynamics (Oiling Out)

Q: During crystallization, my salt comes out as a sticky oil instead of a solid. How do I fix this "Oiling Out"?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is a kinetic trap.

Troubleshooting Workflow:

  • Check Purity: Impurities lower the melting point.[4] If

    
    , you get oil.[4] Action: Carbon treatment or pre-wash the free base.
    
  • Reduce Supersaturation: You are cooling too fast or adding anti-solvent too quickly.

    • Fix: Hold the temperature 5°C above the cloud point and add Seed Crystals .

  • Change the Solvent: Move away from the miscibility gap.

    • Fix: If using EtOH/Heptane (common culprit), switch to IPA/IPAc (Isopropyl Acetate). The slightly higher polarity of IPAc often prevents the "gap" formation.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

SolubilityLogic Start Problem: Amine Salt Insoluble in Organic Solvent CheckSolvent Can you modify the solvent? Start->CheckSolvent ModSolvent Add H-Bond Donor Co-solvent (MeOH, TFE) or Polar Aprotic (THF, DMSO) CheckSolvent->ModSolvent Yes CheckIon Can you change the counter-ion? CheckSolvent->CheckIon No Success Target Solubility Achieved ModSolvent->Success Metathesis Switch to Lipophilic Anion (Tosylate, Mesylate, Pamoate) CheckIon->Metathesis Yes CheckThermo Is it 'Oiling Out'? CheckIon->CheckThermo No Metathesis->Success FixOil 1. Seed at Low Supersaturation 2. Change Solvent System (Avoid Miscibility Gap) CheckThermo->FixOil Yes FixOil->Success

Caption: Decision logic for isolating the root cause of solubility failure: Solvent vs. Salt Structure vs. Thermodynamics.

Diagram 2: Counter-ion Exchange Workflow (Metathesis)

Metathesis Step1 Dissolve Amine-HCl (in Water/MeOH) Step2 Add Lipophilic Salt Source (e.g., Ag-Tosylate or Resin-SO3-R) Step1->Step2 Step3 Reaction Precipitation of AgCl OR Resin Exchange Step2->Step3 Step4 Filtration (Remove Inorganic Solid) Step3->Step4 Step5 Evaporation (Isolate Lipophilic Salt) Step4->Step5 Result Amine-Tosylate (Soluble in DCM/EtOAc) Step5->Result

Caption: Step-by-step protocol for converting a hydrophilic Amine-HCl salt into a lipophilic Amine-Tosylate.

Comparative Data: Counter-ion Effects

The table below illustrates how changing the counter-ion drastically alters solubility in Dichloromethane (DCM) for a model amine drug (e.g., Procaine).

Counter-ionNature of AnionSolubility in WaterSolubility in DCMLattice EnergyRecommended For
Chloride (

)
Small, Hard, InorganicHigh (>100 mg/mL)Negligible (<1 mg/mL)HighAqueous formulations
Mesylate (

)
Organic, PolarHighLow (~5 mg/mL)ModerateGeneral purpose
Tosylate (

)
Aromatic, LipophilicModerateHigh (>50 mg/mL) LowOrganic processing
Pamoate Large, PolyaromaticVery LowVery High Very LowSustained release / Oil depots

References & Further Reading

  • Hansen Solubility Parameters in Practice. Source: Hansen, C. M. (2007).[5] Hansen Solubility Parameters: A User's Handbook. CRC Press. Relevance: Foundational theory for calculating solvent blend compatibility (

    
     values).[6]
    URL:[Link][6][7]
    
  • Impact of Counterion on Solubility and Stability. Source: Guerrieri, P., et al. (2010). "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs." Journal of Pharmacy and Pharmacology. Relevance: Demonstrates the "Lipophilic Shift" hierarchy for counter-ions. URL:[Link]

  • Oiling Out and Crystallization Troubleshooting. Source: Mettler Toledo. "Oiling Out in Crystallization." Relevance: Technical guide on managing phase separation and seeding strategies. URL:[Link]

  • Salt Metathesis for Organic Solubility. Source: Wikipedia / General Chemical Literature on "Salt Metathesis". Relevance: Standard protocols for Ag-salt and resin-based ion exchange. URL:[Link]

Sources

Technical Support Center: Asymmetric Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Minimizing Diastereomer Formation in Asymmetric Synthesis[1]

Welcome to the Stereocontrol Support Hub

You have reached the Tier-3 Technical Support for asymmetric synthesis. We understand that high diastereomeric ratios (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) are not just a preference—they are a requirement for downstream biological activity and regulatory compliance.

This guide treats low diastereoselectivity not as "bad luck," but as a system failure with a diagnosable root cause.[1] We will troubleshoot the three most common failure modes: Thermodynamic Leakage , Mismatched Induction , and Epimerization .[1]

Module 1: The Diagnostic Workflow

Issue: "My reaction yields a mixture of diastereomers (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 < 20:1)."
Triage:  Before adjusting reagents, determine where the selectivity is being lost. Use the logic flow below to categorize your issue.

DiagnosticFlow Start ISSUE: Low Diastereomeric Ratio (dr) Check1 Is the major product the Thermodynamic isomer? Start->Check1 Check2 Are you using a Chiral Catalyst on a Chiral Substrate? Check1->Check2 No Result1 Root Cause: Kinetic Control Failure (See Ticket #001) Check1->Result1 Yes Check3 Does dr drop during workup? Check2->Check3 No Result2 Root Cause: Mismatched Double Induction (See Ticket #002) Check2->Result2 Yes Result3 Root Cause: Post-Reaction Epimerization (See Ticket #003) Check3->Result3 Yes Result4 Root Cause: Non-Selective Transition State (Review Sterics/Ligands) Check3->Result4 No

Figure 1: Diagnostic logic tree for identifying the source of diastereomer formation.

Ticket #001: Kinetic vs. Thermodynamic Control Failure

Symptom: You are attempting a kinetic aldol reaction (aiming for syn), but observing significant anti product or unreacted starting material.[1] Diagnosis: The reaction is "leaking" into thermodynamic control, or the enolate geometry is undefined.

The Mechanism: Zimmerman-Traxler Transition State

To minimize diastereomers, you must control the geometry of the enolate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 vs 

).[2] The Zimmerman-Traxler model dictates that a closed, chair-like transition state minimizes steric clash.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Enolates  generally yield 
    
    
    
    -aldols.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Enolates  generally yield 
    
    
    
    -aldols.

If your metal center (Lithium, Boron) is too loose or the temperature is too high, the tight "chair" loosens, allowing bond rotation and loss of selectivity [1].

ZimmermanTraxler cluster_0 Z-Enolate Pathway (Kinetic) cluster_1 Factors Disrupting Selectivity Enolate Z-Enolate TS_Chair Chair-like TS (R groups equatorial) Enolate->TS_Chair Product Syn-Aldol (Major) TS_Chair->Product Heat Temp > -70°C Heat->TS_Chair Destabilizes Solvent Competent Ligands (e.g., HMPA excess) Solvent->TS_Chair Opens Chair

Figure 2: The Zimmerman-Traxler model illustrating the necessity of a rigid transition state for selectivity.

Protocol: Strict Kinetic Enolization (LDA Method)

Objective: Generate >98:2


-enolate to ensure high syn selectivity.
  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvent Prep: Add anhydrous THF (freshly distilled or from column).

  • Amine Addition: Add diisopropylamine (1.1 equiv).

  • Cooling (Critical): Cool bath to -78°C (Dry ice/Acetone). Do not cheat this step; -20°C is insufficient for kinetic control.[1]

  • Base Generation: Add

    
    -BuLi (1.05 equiv) dropwise over 10 mins. Stir for 30 mins.
    
  • Substrate Addition: Add ketone (1.0 equiv) dropwise down the side of the flask (pre-cooled if possible).

  • Enolization Time: Stir at -78°C for 1 hour.

  • Electrophile Addition: Add aldehyde (1.2 equiv) rapidly.

  • Quench: Quench at -78°C with saturated NH₄Cl/MeOH to freeze the ratio before warming.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Yield | Enolization incomplete | Increase base generation time; ensure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-BuLi titre is accurate. |
| High Anti-product  | 

-enolate formation | Switch solvent to ether (favors

less) or use Boron enolates (

) for stricter geometry [2]. | | Polymerization | Temperature spike | Add reagents slower; monitor internal temp with probe. |
Ticket #002: Double Asymmetric Induction (Matched/Mismatched)

Symptom: A chiral catalyst that works perfectly on model substrates gives poor ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 on your specific chiral starting material.
Diagnosis:  You have a Mismatched Pair .[1][3]

In "Double Asymmetric Induction," two forces compete:

  • Substrate Control: The inherent facial bias of your chiral starting material (e.g., Felkin-Anh preference).[1]

  • Reagent Control: The facial bias imposed by your chiral catalyst/auxiliary.[1][4]

If these two favor opposite faces, the "mismatch" lowers the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 drastically [3].
Data: The Impact of Matching

Example: Aldol reaction of a chiral aldehyde with a chiral enolate.

ScenarioSubstrate BiasReagent BiasResulting

Outcome
Matched Favors Re-faceFavors Re-face> 100:1 Synergistic high purity
Mismatched Favors Re-faceFavors Si-face~ 1:5 Low selectivity / Mixed products
Achiral Reagent Favors Re-faceNeutral~ 4:1 Moderate (Substrate control only)
Resolution Strategy
  • Invert the Catalyst: Switch to the opposite enantiomer of your catalyst (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -ligand to 
    
    
    
    -ligand). This often converts a mismatched pair into a matched pair.
  • Overpower the Substrate: If the substrate bias is weak, use a "privileged" catalyst (e.g., Evans Auxiliary or Jacobsen Catalyst) known for high intrinsic selectivity (

    
    ).
    
  • Achiral Auxiliary: If the substrate has very strong bias (e.g., steric bulk at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -position), use an achiral lithium enolate and rely solely on Felkin-Anh control.
    
Ticket #003: Post-Reaction Rescue (CIDT & DKR)

Symptom: The reaction works, but the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is stuck at 3:1.
Solution:  Do not discard. Use Crystallization Induced Diastereomer Transformation (CIDT) .[5][6][7]

Unlike standard recrystallization (which discards the minor isomer), CIDT converts the entire mixture into the desired diastereomer.[1] This requires the stereocenter to be labile (able to epimerize) under specific conditions [4].[1]

Protocol: CIDT for Labile Stereocenters

Prerequisite: The desired diastereomer must be the least soluble (crystallizes out), and the isomers must be in equilibrium in solution.[1][8]

  • Solvent Screen: Find a solvent where the desired isomer is solid at room temp, but the mixture dissolves at reflux.[1]

  • Catalyst Addition: Add a trace epimerization catalyst (e.g., DBU for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -chiral carbonyls, or an aldehyde for amino acids).
    
  • Equilibration: Heat the slurry.

    • Mechanism:[1][9][10] Dissolved minor isomer

      
       Dissolved major isomer 
      
      
      
      Precipitated Major Isomer .
    • As the major isomer precipitates, Le Chatelier's principle drives the equilibrium toward it.[1]

  • Harvest: Cool slowly and filter.

  • Result: Theoretical yield is 100% of the single diastereomer, not 50%.

Note: If the center is not labile, consider Dynamic Kinetic Resolution (DKR) using an enzyme or metal catalyst to racemize the substrate faster than the resolution step occurs [5].[1]

References
  • Zimmerman, H. E., & Traxler, M. D. (1957).[1][11] The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society.[1][4]

  • Evans, D. A., et al. (1981).[1][11] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society.[1][4]

  • Masamune, S., et al. (1985).[1] Double Asymmetric Induction and a New Strategy for Stereochemical Control. Angewandte Chemie International Edition.

  • Viedma, C. (2005).[1] Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling.[1] Physical Review Letters.[1]

  • Pàmies, O., & Bäckvall, J. E. (2003).[1] Combination of Enzymes and Metal Catalysts.[1] A Powerful Approach in Asymmetric Catalysis.[1][12][13] Chemical Reviews.

Sources

Technical Guide: Effective Drying of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for drying amine hydrochloride salts, addressing their hygroscopic nature, thermal instability, and tendency to retain excess acid.

Introduction: The Physicochemical Challenge

Amine hydrochloride salts (


) are fundamental intermediates in drug development but present a dual challenge: hygroscopicity  and stoichiometric imbalance . The chloride ion’s high charge density avails it to coordinate strongly with water molecules from the atmosphere, often leading to deliquescence (turning into a liquid/oil). Furthermore, excess HCl trapped within the crystal lattice can cause degradation of acid-sensitive moieties or lead to inaccurate biological assay results.
Part 1: Core Drying Protocols
1. Standard Vacuum Drying with Base Trap (The Gold Standard)

Direct vacuum drying is the most reliable method for stable salts, but it requires specific protection for your vacuum pump against corrosive HCl vapors.

  • The Setup:

    • Vessel: Round-bottom flask or drying pistol (Abderhalden).

    • Trap: A "base trap" placed between the sample and the vacuum pump.

    • Desiccant: Potassium Hydroxide (KOH) pellets or Sodium Hydroxide (NaOH).

  • Protocol:

    • Place the amine salt in a flask.

    • Connect a secondary trap flask containing solid KOH pellets inline. This neutralizes liberated HCl gas, protecting the pump oil and internal diaphragms.

    • Apply high vacuum (< 1 mbar).

    • Temperature: Start at ambient (

      
      ). If weight loss is insufficient after 4 hours, increase temperature in 
      
      
      
      increments, staying
      
      
      below the salt's melting point.

Technical Insight: The KOH trap serves a dual purpose: it protects the equipment and chemically drives the equilibrium by irreversibly capturing the acidic off-gas.

2. Azeotropic Drying (For Gums and Oils)

When an amine salt "oils out" or forms a sticky gum, it contains trapped solvent and water that cannot be removed by static vacuum. Azeotropic distillation replaces the high-boiling water with a lower-boiling binary mixture.

  • Solvent Selection:

    • Traditional: Toluene (BP

      
      , Azeotrope with water at 
      
      
      
      ).
    • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] It forms a positive azeotrope with water (10.6% water, BP

      
      ) and allows for easier phase separation.
      
  • Protocol:

    • Dissolve/suspend the gummy salt in 10-20 volumes of 2-MeTHF or Toluene.

    • Rotary evaporate until a solid precipitates.

    • Repeat 2-3 times. The mechanical action of solvent removal disrupts the inclusion complexes, forcing the salt to crystallize.

Part 2: Troubleshooting & "Rescue" Operations
Scenario A: The "Sticky Gum" Phenomenon

Issue: The salt refuses to solidify and remains a viscous syrup. Cause: Impurities or residual high-boiling solvents (DMF, DMSO) prevent crystal lattice formation.

Corrective Workflow:

  • Trituration: Add a non-polar solvent (Diethyl Ether or MTBE) to the gum.

  • Sonication: Sonicate the biphasic mixture for 10-15 minutes. The mechanical energy induces nucleation.

  • Decantation: Pour off the supernatant.

  • Repeat: Repeat until the gum transforms into a free-flowing powder.

Scenario B: Excess HCl (Stoichiometry > 1.0)

Issue: Elemental analysis shows >100% chloride content, or the sample is highly acidic. Cause: HCl gas is trapped in the crystal lattice voids.

Corrective Workflow:

  • Vacuum Desiccator with KOH: Store the sample in a vacuum desiccator over a bed of KOH pellets for 24-48 hours.

  • Solvent Wash: Wash the solid filter cake with anhydrous Acetone or Et2O. HCl is highly soluble in these organic solvents, while the salt is typically insoluble.

Part 3: Advanced Drying Technologies
Lyophilization (Freeze Drying)
  • Applicability: Water-soluble amine salts (e.g., amino acids, peptides).

  • Risk: HCl vapors can destroy standard freeze-dryer coils.[3]

  • Requirement: Must use an acid-resistant system (e.g., Teflon-coated chamber) or a strictly controlled liquid nitrogen trap.

  • Process: Freeze the aqueous solution at

    
     (dry ice/acetone) before applying vacuum.
    
Phosphorus Pentoxide (

) Desiccation
  • Mechanism:

    
     (Exothermic, irreversible).
    
  • Protocol: Place a tray of

    
     in a vacuum drying oven.
    
  • Warning:

    
     forms a viscous phosphoric acid syrup on the surface ("skinning"), which stops absorption. Refresh the surface daily.
    
Part 4: Data & Visualization
Table 1: Solvent Selection for Azeotropic Drying
SolventBoiling Point (

)
Azeotrope with Water (

)
Water % in AzeotropeGreen Rating
2-MeTHF 80.271.010.6%✅ Recommended
Ethanol 78.478.24.4%⚠️ Miscible (No phase sep)
Toluene 110.685.020.2%❌ Toxic
Acetonitrile 82.076.516.3%⚠️ Toxic
Figure 1: Workflow for Handling "Gummy" Amine Salts

GummySaltRescue Start Start: Sticky/Gummy Amine HCl Salt SolventSelect Add Non-Polar Solvent (Et2O, MTBE, or Hexanes) Start->SolventSelect Sonicate Sonicate & Scratch Glass (Induce Nucleation) SolventSelect->Sonicate Check Did Solid Form? Sonicate->Check Filter Vacuum Filtration (Inert Atmosphere if Hygroscopic) Check->Filter Yes Azeotrope Dissolve in 2-MeTHF Perform Azeotropic Distillation Check->Azeotrope No (Still Gummy) VacDry Vacuum Dry over KOH (Remove Residual Solvent/HCl) Filter->VacDry Azeotrope->SolventSelect Retry Trituration

Caption: Decision logic for converting amorphous amine hydrochloride gums into crystalline solids.

Part 5: Frequently Asked Questions (Troubleshooting)

Q: My salt turns black when I dry it in the oven. Why? A: This indicates thermal decomposition, likely oxidation or elimination (Hofmann elimination) catalyzed by heat.

  • Fix: Lower the temperature to

    
     and ensure a high vacuum. Flush the oven with Argon or Nitrogen before heating to remove oxygen.
    

Q: I used P2O5, but my sample is still wet. What happened? A: The P2O5 likely formed a "skin" of phosphoric acid on its surface, blocking further absorption.

  • Fix: You must physically break the crust of the P2O5 or replace it with fresh desiccant. Alternatively, switch to KOH pellets if the impurity is acidic (HCl).

Q: Can I use a rotary evaporator to dry the salt completely? A: Rarely. Rotovaps leave a "film" or foam that retains significant solvent.

  • Fix: Use the rotovap to concentrate the solid, then transfer to a high-vacuum line (Schlenk line) or drying pistol for the final removal of solvent from the crystal lattice.

References
  • G. W. Gribble, et al. "Survey of the purification of organic chemicals." The Journal of Organic Chemistry, 1978 . Link (General purification/drying logic).

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012 . Link (Azeotropic data for 2-MeTHF).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013 . Link (Standard reference for drying agents and methods).

  • Sigma-Aldrich (Merck). "Drying Agents - Technical Bulletin." Link (Desiccant selection).

  • Dolezal, H. "Method of dehydrating magnesium chloride and other metal chlorides." U.S. Patent 3,650,686, 1972 . Link (Historical context on amine salt dehydration).

Sources

Validation & Comparative

Comparative Technical Guide: (R)- vs. (S)-1-(p-Tolyl)propan-1-amine

[1]

Executive Summary & Structural Disambiguation[2]

This guide provides a technical comparison of the enantiomers of 1-(p-tolyl)propan-1-amine (also known as 1-(4-methylphenyl)propylamine).

CRITICAL DISTINCTION: Before proceeding, researchers must distinguish this "benzylic amine" from its regioisomer, 1-(p-tolyl)propan-2-amine (4-Methylamphetamine or 4-MA).[1]

  • Target Molecule (1-amine): The amino group is attached to the benzylic carbon (C1). Used primarily as a chiral resolving agent and intermediate.[1]

  • Regioisomer (2-amine): The amino group is on C2.[1] This is a potent CNS stimulant and controlled substance in many jurisdictions.[1]

Feature(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Right)Sinister (Left)
Predicted Optical Rotation Dextrorotatory (+)Levorotatory (-)
Primary Utility Chiral Auxiliary / Resolving AgentChiral Auxiliary / Resolving Agent
Key Synthesis Route Kinetic Resolution (Slow Reacting)Kinetic Resolution (Fast Reacting)

*Note: Sign of rotation is solvent-dependent; (R)-(+) is typical for 1-arylalkylamines in non-polar solvents.[1]

Physicochemical Profiling

The enantiomers share identical scalar physical properties (boiling point, refractive index) in an achiral environment but diverge in chiral interactions.

Optical Rotation & Stereochemistry

For 1-arylalkylamines, the absolute configuration correlates strongly with the sign of optical rotation. Based on the homologous series (e.g., 1-phenylethylamine), the (R)-isomer generally exhibits a positive (

(S)-isomer

1
  • Specific Rotation

    
    :  Typically ranges from 
    
    
    to
    
    
    (c=1, MeOH), though this must be experimentally validated for each batch as solvent effects (e.g., Ethanol vs. Chloroform) can significantly shift the magnitude.
  • Salt Formation: Both enantiomers readily form crystalline salts with chiral acids (e.g., Tartaric acid, Mandelic acid). This property is the foundation of their use as resolving agents.

Solubility Profile
  • Free Base: Highly soluble in organic solvents (DCM, EtOAc, Toluene); sparingly soluble in water.

  • Hydrochloride Salt: Soluble in water and lower alcohols; insoluble in non-polar ethers.[1]

Production Pathways: Biocatalytic vs. Chemical[1]

The most efficient route to high optical purity (>99% ee) is Lipase-Catalyzed Kinetic Resolution .[1] This method is superior to classical crystallization for scale-up due to its predictability and atom economy when coupled with racemization.[1]

Protocol: CAL-B Kinetic Resolution[1]
  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate.

  • Mechanism: CAL-B displays high enantioselectivity for the (R)-amine (E-value > 100), acylating it to the amide, while leaving the (S)-amine unreacted.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve racemic 1-(p-tolyl)propan-1-amine (10 mmol) in dry MTBE or Toluene.

  • Acyl Donor Addition: Add Ethyl Acetate (5 eq).

  • Enzyme Loading: Add CAL-B (20 mg/mmol).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor by GC/HPLC.

  • Separation: Filter enzyme. Acidify filtrate to extract the unreacted (S)-amine into the aqueous phase. The (R)-amide remains in the organic layer.

  • Hydrolysis: Hydrolyze the (R)-amide with 6M HCl to recover the (R)-amine .

KineticResolutionRacemateRacemic Amine(R/S Mixture)ReactionSelective AcylationRacemate->ReactionEnzymeCAL-B Lipase+ Acyl DonorEnzyme->ReactionSeparationAcid/Base ExtractionReaction->SeparationS_Amine(S)-Amine(Unreacted)>99% eeSeparation->S_AmineAqueous PhaseR_Amide(R)-Amide(Acylated)Separation->R_AmideOrganic PhaseHydrolysisAcid Hydrolysis(6M HCl)R_Amide->HydrolysisR_Amine(R)-Amine(Recovered)>98% eeHydrolysis->R_Amine

Figure 1: Biocatalytic Kinetic Resolution workflow using CAL-B lipase to separate (R) and (S) enantiomers.[1]

Analytical Protocols (Quality Control)

Accurate determination of Enantiomeric Excess (ee) is non-negotiable. Optical rotation is insufficient for high-precision work; Chiral HPLC is the standard.[1]

Chiral HPLC Method
  • Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress tailing of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Elution Order: Typically, the (S)-isomer elutes first, followed by the (R)-isomer, but this must be confirmed with a known standard.

HPLC_LogicSampleAnalyte Sample(R/S Mixture)ColumnChiral Stationary Phase(Cellulose Carbamate)Sample->ColumnInteraction_S(S)-EnantiomerWeak Interaction(Steric Mismatch)Column->Interaction_SInteraction_R(R)-EnantiomerStrong Interaction(H-Bond/Pi-Pi Stacking)Column->Interaction_RResultChromatogram SeparationInteraction_S->ResultElutes First (t1)Interaction_R->ResultElutes Second (t2)

Figure 2: Chiral Recognition Mechanism on Polysaccharide Stationary Phases.

NMR Shift Reagents

If HPLC is unavailable, derivatization with (R)-Mosher's Acid Chloride allows determination of ee via 1H NMR.[1] The diastereomeric amides formed will show distinct chemical shifts for the benzylic proton and the methyl group on the p-tolyl ring.

Functional Applications & Selection Guide

As a Chiral Resolving Agent

Both enantiomers are excellent bases for resolving racemic acids (e.g., ibuprofen, naproxen precursors).

  • Mechanism: Formation of diastereomeric salts with different solubilities.

  • Selection:

    • Use (R)-Amine to precipitate the (S)-Acid (typically).[1]

    • Use (S)-Amine to precipitate the (R)-Acid.[1]

    • Advantage:[1][2] The p-tolyl group adds lipophilicity compared to the phenyl analog, often improving crystallization kinetics in non-polar solvents.

As a Chiral Auxiliary

In asymmetric synthesis (e.g., alkylation of imines), the steric bulk of the propyl chain combined with the rigid p-tolyl group provides facial shielding.

  • Performance: Generally offers higher diastereoselectivity (dr) than 1-phenylethylamine due to the larger propyl vs. methyl difference.[1]

References

  • Kinetic Resolution of Amines: Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 1-arylalkylamines."[1] Tetrahedron: Asymmetry, 2001.

  • Chiral HPLC Methodologies: Phenomenex Application Guide. "Separation of Chiral Amines on Polysaccharide Phases."

  • Synthesis of Benzylic Amines: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002.

  • Stereochemical Assignment: Smith, M. B. March's Advanced Organic Chemistry. "Optical Rotation and Absolute Configuration of Chiral Amines." Wiley-Interscience.[1][3]

  • Biocatalysis Review: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines." Tetrahedron, 2007.

Comparative analysis of different synthesis routes for phenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for phenylpropylamines, focusing on the 1-phenyl-2-aminopropane scaffold common to pharmaceutical agents such as dextroamphetamine (CNS stimulant) and phenylpropanolamine (decongestant).

The analysis evaluates three primary synthetic paradigms—Reductive Amination , Leuckart-Wallach , and the Henry Reaction —alongside modern Stereoselective approaches, emphasizing process chemistry metrics: yield, atom economy, and impurity profiles.

Executive Summary

The synthesis of phenylpropylamines has evolved from classical wet chemistry to high-precision catalytic processes. While the Leuckart-Wallach reaction remains a robust, albeit lower-yielding, method for generating racemic mixtures, Reductive Amination has established itself as the industrial standard due to its superior atom economy and amenability to continuous flow processing. However, the pharmaceutical sector's demand for enantiopure compounds (e.g., S-isomers) has driven the adoption of Stereoselective Routes , utilizing chiral auxiliaries or biocatalysis to bypass inefficient resolution steps.

Route Analysis

Route A: Reductive Amination (The Industrial Standard)

This route involves the condensation of phenyl-2-propanone (P2P) with ammonia or methylamine, followed by reduction of the intermediate imine.

  • Mechanism: The carbonyl group undergoes nucleophilic attack by the amine to form a Schiff base (imine), which is subsequently reduced to the amine.[1]

  • Reagents: Hydrogen gas (

    
    ) with Raney Nickel/Palladium, or hydride donors like Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Causality & Insight: The use of

    
     is preferred in modern lab-scale optimization because it selectively reduces the imine without reducing the ketone starting material, minimizing alcohol byproducts (1-phenyl-2-propanol).
    
  • Impurity Profile: Schiff bases and dialkylated amines (e.g.,

    
    -di(
    
    
    
    -phenylisopropyl)amine).
Route B: The Leuckart-Wallach Reaction

A classical method utilizing formamide or ammonium formate as both the nitrogen source and the reducing agent.

  • Mechanism: High-temperature condensation yields

    
    -formylamphetamine, which requires a second acid hydrolysis step to liberate the free amine.
    
  • Causality & Insight: This reaction is kinetically slow and requires high temperatures (

    
    ), leading to significant polymerization and "tar" formation. It is less sensitive to water than reductive amination but suffers from poor atom economy due to the loss of 
    
    
    
    and
    
    
    .
  • Impurity Profile: Characteristic markers include 4-methyl-5-phenylpyrimidine and various pyridines formed via thermal condensation.

Route C: The Nitroalkene (Henry) Pathway

A versatile two-step synthesis starting from benzaldehyde and nitroethane.

  • Mechanism:

    • Henry Reaction: Base-catalyzed condensation of benzaldehyde and nitroethane yields 1-phenyl-2-nitropropene (P2NP).

    • Reduction: The nitroalkene is reduced to the amine using Lithium Aluminum Hydride (

      
      ) or catalytic hydrogenation.
      
  • Causality & Insight: This route avoids the use of controlled P2P precursors. However, the reduction of the nitro group is highly exothermic and heterogeneous, posing safety risks at scale.

  • Impurity Profile: Hydroxylamines and oximes due to incomplete reduction.

Route D: Stereoselective Synthesis (Pharmaceutical Preferred)

To produce pure dextroamphetamine (


-isomer), modern routes avoid resolution.
  • Chiral Auxiliaries: Condensation of P2P with tert-butanesulfinamide (Ellman’s auxiliary) yields a chiral imine. Diastereoselective reduction followed by hydrolysis yields the amine with

    
     ee.
    
  • Biocatalysis: Transaminase enzymes can directly convert ketones to chiral amines with perfect selectivity, increasingly used in "Green Chemistry" manufacturing.

Comparative Data Analysis

The following table summarizes the performance metrics for the production of the racemic 1-phenyl-2-aminopropane scaffold.

MetricReductive AminationLeuckart-WallachHenry Reaction (Nitroalkene)Stereoselective (Ellman)
Overall Yield 80–95% 50–65%60–75%75–85%
Atom Economy HighLow (Loss of

)
ModerateModerate (Auxiliary loss)
Reaction Time Fast (2–4 h)Slow (10–20 h)Medium (Steps: 4h + 6h)Medium (12–24 h)
Impurity Load Low (Schiff bases)High (Pyrimidines/Tars)Moderate (Oximes)Very Low
Scalability Excellent (Continuous Flow)Good (Batch)Poor (Exotherm risk)Good (High Cost)
Stereocontrol None (Racemic)None (Racemic)None (Racemic)High (>99% ee)

Visual Analysis of Pathways

The following diagram illustrates the convergence of these routes and the decision logic for process selection.

SynthesisRoutes Benzaldehyde Benzaldehyde P2NP 1-Phenyl-2-nitropropene Benzaldehyde->P2NP Henry Rxn (Base cat.) Nitroethane Nitroethane Nitroethane->P2NP Product Phenylpropylamine (Amphetamine Scaffold) P2NP->Product Reduction (LiAlH4 / H2) P2P Phenyl-2-Propanone (P2P) Intermediate_Imine Imine / Enamine P2P->Intermediate_Imine Condensation Intermediate_NFormyl N-Formyl Intermediate P2P->Intermediate_NFormyl Leuckart-Wallach (180°C) P2P->Product Biocatalysis (Transaminase) P2P->Product Asymmetric Synthesis (Chiral Aux.) AmineSource NH3 / MeNH2 AmineSource->Intermediate_Imine Formamide Formamide Formamide->Intermediate_NFormyl ChiralAux Chiral Auxiliary (t-Bu-Sulfinamide) Intermediate_Imine->Product Reductive Amination (NaBH(OAc)3 / H2) Intermediate_NFormyl->Product Acid Hydrolysis

Caption: Convergence of synthetic pathways. Red/Yellow nodes indicate precursors/intermediates; Blue indicates the final scaffold; Green dashed lines represent modern stereoselective routes.

Experimental Protocols (Representative)

Safety Warning: The following protocols are abstracted from peer-reviewed chemical literature for comparative academic analysis. Standard laboratory safety procedures (fume hood, PPE) are mandatory. Phenylpropylamines are controlled substances in many jurisdictions; researchers must possess appropriate licensure.

Protocol A: Henry Reaction (Nitroalkene Synthesis)

Source adapted from: Varma, R. S., & Kabalka, G. W. (1986).[2]

  • Reagents: Benzaldehyde (10 mmol), Nitroethane (10 mmol), Ammonium Acetate (catalytic), Acetic Acid (solvent).

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve benzaldehyde and nitroethane in glacial acetic acid.

    • Add ammonium acetate (0.5 eq) as a catalyst.

    • Heat to mild reflux (

      
      ) for 4 hours.
      
    • Observation: The solution turns deep yellow/orange, indicating the formation of the conjugated nitroalkene.

  • Workup: Cool to room temperature. Pour into ice-cold water. The yellow crystalline product (1-phenyl-2-nitropropene) precipitates.[2] Filter and recrystallize from ethanol.

  • Validation:

    
    -NMR shows a characteristic vinyl proton doublet around 
    
    
    
    8.0 ppm.
Protocol B: Reductive Amination (NaBH4 Method)

Source adapted from: Abdel-Magid, A. F., et al. (1996).

  • Reagents: Phenyl-2-propanone (10 mmol), Methylamine (40% aq. solution, 12 mmol), Sodium Borohydride (

    
    ), Methanol.
    
  • Setup: 3-neck flask kept at

    
     (ice bath).
    
  • Procedure:

    • Dissolve ketone in methanol. Add methylamine solution dropwise.

    • Stir for 30 minutes to allow imine formation (equilibrium).

    • Add

      
       (0.6 eq) in small portions over 20 minutes. Caution:  Hydrogen gas evolution.
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with dilute HCl (careful of foaming). Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).[2]

  • Validation: GC-MS analysis typically shows >90% conversion with minimal alcohol byproduct if temperature is strictly controlled.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Varma, R. S., & Kabalka, G. W. (1986). Nitroalkenes in the synthesis of amines. Heterocycles.[3] Link

  • United Nations Office on Drugs and Crime (UNODC). (2009). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Allen, A., & Ely, R. (2011). Synthetic Methods for Amphetamine.[2][4][5][6][7][8][9] Forensic Science International. (Overview of Leuckart and Reductive routes).

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines Using tert-Butanesulfinamide. Accounts of Chemical Research. Link

Sources

Cross-Validation of Analytical Results with GC-MS and HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical results with GC-MS and HPLC Content Type: Publish Comparison Guide

Introduction: The Orthogonal Imperative

In high-stakes analytical environments—pharmaceutical release testing, forensic toxicology, and impurity profiling—reliance on a single analytical technique is a calculated risk. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often viewed as mutually exclusive tools for different analyte classes, their true power emerges when used in tandem.

This guide moves beyond the standard "GC is for volatiles" dichotomy. It presents a rigorous framework for cross-validation —using these orthogonal mechanisms to confirm quantitative accuracy and structural identity. By exploiting the distinct separation physics of the gas and liquid phases, researchers can uncover matrix interferences, co-eluting impurities, and ionization suppression that a single method would miss.

Part 1: Technical Foundation & Orthogonality

The value of cross-validation lies in orthogonality . If two methods with fundamentally different separation mechanisms yield the same quantitative result, the probability of systematic error approaches zero.

FeatureGC-MS (Gas Phase)HPLC-MS/UV (Liquid Phase)
Separation Principle Volatility & Boiling PointPolarity, Hydrophobicity, & Size
Mobile Phase Role Carrier only (Kinetic transport)Active participant (Thermodynamic interaction)
Ionization (MS) Hard (EI) – Fragment rich, library matchSoft (ESI/APCI) – Molecular ion, adducts
Primary Liability Thermal degradation, Derivatization errorsMatrix effects (Ion suppression), Solubility
Part 2: Unified Cross-Validation Workflow

To validate analytical results effectively, one must not simply run two separate experiments. The workflow must be designed so that the sample origin is identical, diverging only where the physics of the instrument demands it.

Workflow Visualization

CrossValidationWorkflow Sample Homogenized Sample (Plasma, API, Water) Extraction Common Extraction (LLE or SPE) Sample->Extraction Split Aliquot Splitting Extraction->Split Dry Evaporation to Dryness (N2 Stream) Split->Dry Aliquot A Dilute Dilution/Reconstitution (Mobile Phase) Split->Dilute Aliquot B Deriv Derivatization (e.g., BSTFA/TMCS) Dry->Deriv GC_Analysis GC-MS Analysis (EI Source, SIM Mode) Deriv->GC_Analysis Compare Data Correlation (Bland-Altman Plot) GC_Analysis->Compare LC_Analysis HPLC-MS/MS Analysis (ESI Source, MRM Mode) Dilute->LC_Analysis LC_Analysis->Compare Decision Discrepancy Check (>20% Diff?) Compare->Decision

Figure 1: Parallel processing workflow ensuring that sample handling variables are minimized before the analytical divergence.

Part 3: Comparative Case Study & Data

To demonstrate the performance differences, we examine the quantification of Benzodiazepines (e.g., Nordiazepam, Oxazepam) in biological matrices. This class of drugs is semi-volatile, making them suitable for both techniques, and serves as an excellent benchmark for cross-validation.

Experimental Performance Data

The following data aggregates validation metrics from forensic toxicology studies comparing GC-MS (EI) and LC-MS/MS (ESI) for the same analytes.

ParameterGC-MS PerformanceLC-MS/MS PerformanceAnalysis of Variance
LOD (Limit of Detection) 6.13 – 26.30 ng/mL1.96 – 2.15 ng/mLLC-MS is ~3-10x more sensitive. GC-MS requires higher concentration or larger sample volume.
Accuracy (% Recovery) 102% (Range: 98-105%)105% (Range: 99-107%)Comparable. Both methods yield high accuracy when matrix effects are controlled.
Precision (% CV) < 5%< 7%GC-MS is slightly more precise. ESI ionization in LC-MS is more variable than EI in GC-MS.
Linearity (R²) > 0.995> 0.998Comparable. LC-MS often has a wider dynamic range (3-4 orders of magnitude).
Run Time 15 – 25 mins5 – 10 minsLC-MS is faster. GC requires thermal ramping and cool-down cycles.

Key Insight: While LC-MS/MS offers superior sensitivity, GC-MS provides a "hard" ionization fingerprint (EI) that is less susceptible to the "ion suppression" matrix effects that plague LC-MS. If LC-MS results are 30% lower than GC-MS results, suspect matrix suppression in the LC method.

Part 4: Detailed Experimental Protocol

This protocol describes the cross-validation of a drug metabolite (e.g., Oxazepam) in plasma.

Phase 1: Common Sample Preparation

Rationale: Using a single extraction eliminates extraction efficiency as a variable.

  • Aliquot: Transfer 500 µL of plasma into a centrifuge tube.

  • Internal Standard: Spike 50 µL of deuterated internal standard (Oxazepam-d5) to the sample.

  • LLE Extraction: Add 2 mL of Ethyl Acetate:Hexane (50:50). Vortex for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the organic layer to a clean glass vial.

  • Split: Divide the organic extract into two equal fractions (Fraction A for GC, Fraction B for LC).

Phase 2: Branch A – GC-MS Workflow

Rationale: Derivatization is required to improve volatility and peak shape.

  • Dry Down: Evaporate Fraction A to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode).

  • Column: DB-5MS (30m x 0.25mm, 0.25µm).

  • Detection: SIM mode monitoring m/z 429 (Target) and 434 (IS).

Phase 3: Branch B – HPLC-MS Workflow

Rationale: Direct analysis of the polar compound without derivatization.

  • Dry Down: Evaporate Fraction B to dryness under Nitrogen.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A:B (50:50). Note: This volume is higher than GC to match column loading capacity.

  • Filtration: Filter through a 0.2 µm PTFE filter (critical to protect HPLC columns).

  • Injection: Inject 5 µL into the HPLC-MS/MS.

  • Column: C18 Reverse Phase (100mm x 2.1mm, 1.7µm).

  • Detection: MRM mode monitoring transition 287.1 -> 241.0.

Part 5: Discrepancy Analysis & Troubleshooting

When results from GC-MS and HPLC do not align (defined as >20% difference), use this logic tree to identify the root cause.

DiscrepancyAnalysis Start Discrepancy > 20% CheckLC Is LC Result Lower? Start->CheckLC MatrixEffect Suspect Ion Suppression (LC-MS Specific) CheckLC->MatrixEffect Yes CheckGC Is GC Result Lower? CheckLC->CheckGC No Action1 Action: Check IS Response Perform Post-Column Infusion MatrixEffect->Action1 DerivFail Suspect Incomplete Derivatization or Thermal Degradation CheckGC->DerivFail Yes ExtractFail Extraction Issue (Common to both) CheckGC->ExtractFail No (Both Low) Action2 Action: Check Reaction Time Inspect Injector Liner DerivFail->Action2 Action3 Action: Re-optimize LLE pH or Solvent Polarity ExtractFail->Action3

Figure 2: Diagnostic logic for resolving quantitative mismatches between orthogonal methods.

Expert Insight:

  • Case 1: LC < GC: This is the most common discrepancy. It usually indicates that co-eluting matrix components in the liquid phase are suppressing ionization in the ESI source. Solution: Improve HPLC separation or switch to APCI source.

  • Case 2: GC < LC: This often points to thermal instability of the analyte in the GC injector port or incomplete derivatization. Solution: Lower injector temperature or increase derivatization reagent excess.

References
  • National Institutes of Health (NIH). (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water. Retrieved from [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science. Retrieved from [Link]

  • ResearchGate. (2025). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays. Retrieved from [Link]

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Accurate Primary Amine Quantification

In the landscape of pharmaceutical and biotechnological development, primary amines are ubiquitous. They are fundamental building blocks of proteins and peptides, key functional groups in active pharmaceutical ingredients (APIs), and critical components of drug delivery systems. The precise quantification of primary amines is therefore not merely an analytical task; it is a cornerstone of product quality, safety, and efficacy. From determining the extent of surface functionalization on a medical device to quantifying a therapeutic protein, the reliability of the analytical method is paramount.

This guide provides an in-depth comparison of common analytical methods for the quantification of primary amines. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the available techniques. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and establish a framework for inter-laboratory comparison to ensure data integrity and method transferability. This document eschews a rigid template, instead opting for a logical flow that builds from foundational principles to practical application and validation.

Pillar 1: Foundational Principles of Primary Amine Quantification

The selection of an analytical method for primary amine quantification is a decision driven by several factors: the nature of the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. Here, we compare three widely adopted methodologies: two spectrophotometric assays (Ninhydrin and o-Phthalaldehyde) and two chromatography-based methods (High-Performance Liquid Chromatography with derivatization and Gas Chromatography with derivatization).

Spectrophotometric Methods: The Workhorses of Amine Quantification

Spectrophotometric assays are often the first line of inquiry due to their simplicity, cost-effectiveness, and rapid results. These methods rely on a chemical reaction that produces a chromophore, the absorbance of which is directly proportional to the concentration of the primary amine.

The Ninhydrin test is a classic and highly sensitive method for detecting amino acids, as well as primary and secondary amines. The reaction between ninhydrin and a primary amine, when heated, yields an intensely colored purple product known as Ruhemann's purple, which is measured colorimetrically at approximately 570 nm.

Causality of Experimental Choices: The reaction is typically performed at an elevated temperature (e.g., 90-100°C) to drive the oxidative deamination and subsequent condensation reaction to completion. The choice of solvent is also critical; dimethyl sulfoxide (DMSO) is often favored as it readily dissolves both ninhydrin and the intermediate hydrindantin, leading to more intense color development and a more stable final product.

The OPA assay is another popular method that is specific for primary amines. In the presence of a thiol (such as 2-mercaptoethanol), OPA reacts with primary amines to form a highly fluorescent isoindole derivative. This derivative can be measured by either UV-Vis spectrophotometry (absorbance at ~340 nm) or, more sensitively, by fluorescence spectroscopy (excitation at ~340 nm, emission at ~455 nm).

Causality of Experimental Choices: The reaction is performed under alkaline conditions (pH 9-11.5) to ensure the primary amine is in its nucleophilic, unprotonated state, facilitating the reaction with OPA. The thiol is an essential co-reagent that enables the formation of the stable, fluorescent isoindole ring structure. The reaction is rapid, often completing within minutes at room temperature.

Chromatographic Methods: For Enhanced Specificity and Sensitivity

When dealing with complex matrices or when the quantification of individual amines is required, chromatographic methods are indispensable. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for amine analysis, though they typically require a derivatization step.

The "Why" of Derivatization: Many primary amines lack a strong chromophore or fluorophore, making them difficult to detect by conventional UV or fluorescence detectors in HPLC. Furthermore, their polarity can lead to poor peak shapes and retention in reversed-phase HPLC. In GC, primary amines are often not volatile enough and can interact strongly with the column, also resulting in poor chromatography. Derivatization addresses these issues by:

  • Introducing a detectable moiety: A chromophore or fluorophore is attached to the amine.

  • Increasing hydrophobicity: This improves retention and peak shape in reversed-phase HPLC.

  • Increasing volatility and thermal stability: This is crucial for successful GC analysis.

Pre-column derivatization involves reacting the amines in the sample with a derivatizing agent before injection onto the HPLC column.

  • OPA Derivatization for HPLC: The same OPA reaction used in the spectrophotometric assay can be employed for pre-column derivatization in HPLC, offering excellent sensitivity, especially with fluorescence detection.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for HPLC: FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. This makes it a versatile reagent for a broader range of amines.

For volatile amines or those that can be made volatile through derivatization, GC offers high resolution and sensitivity.

  • Trifluoroacetic Anhydride (TFAA) Derivatization for GC: TFAA is a common acylating agent that reacts with primary and secondary amines to form stable, volatile trifluoroacetamide derivatives. These derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity.

Pillar 2: A Framework for Inter-laboratory Comparison

To ensure the consistency and reliability of analytical data across different laboratories, an inter-laboratory comparison (also known as a proficiency test) is essential. This process involves multiple laboratories analyzing the same, homogeneous samples to assess the performance of the analytical method and the proficiency of the analysts.

Designing the Inter-laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful results. The following is a proposed framework for a study comparing the analytical methods discussed above.

Objective: To assess the performance of five analytical methods (Ninhydrin spectrophotometry, OPA spectrophotometry, HPLC-OPA, HPLC-FMOC, and GC-TFAA) for the quantification of a model primary amine (e.g., hexylamine) across multiple laboratories.

Study Coordinator: A designated laboratory responsible for preparing and distributing the samples, collecting the data, and performing the statistical analysis.

Participating Laboratories: A minimum of 8-10 laboratories with experience in the respective analytical techniques.

Test Materials:

  • Homogeneous Stock Solution: A certified stock solution of hexylamine in a suitable solvent (e.g., 0.1 M HCl).

  • Spiked Samples: Three concentrations of hexylamine (low, medium, and high) prepared by spiking a common matrix (e.g., a placebo formulation buffer) with the stock solution. The concentrations should span the expected working range of the methods.

  • Blank Sample: The unspiked matrix.

Timeline: A clear schedule for sample distribution, analysis, and data submission.

Data to be Reported:

  • Raw absorbance/peak area data.

  • Calculated concentration of hexylamine in each sample.

  • A summary of any deviations from the provided protocols.

  • Calibration curves.

Statistical Analysis of Inter-laboratory Data

The performance of each laboratory and method will be evaluated using z-scores. The z-score indicates how many standard deviations a laboratory's result is from the consensus value.

Calculation of z-score: z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the consensus value from all participating laboratories, often the robust mean).

  • σ is the standard deviation for proficiency assessment.

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

The following diagram illustrates the workflow for the inter-laboratory study.

Interlaboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Analysis cluster_Reporting Phase 3: Data Collection & Analysis Prep Sample Preparation (Stock, Spiked Samples, Blank) Dist Sample Distribution to Participating Labs Prep->Dist LabA Lab 1: Performs Assigned Methods Dist->LabA LabB Lab 2: Performs Assigned Methods Dist->LabB LabN Lab 'n': Performs Assigned Methods Dist->LabN Collect Data Collection by Study Coordinator LabA->Collect LabB->Collect LabN->Collect Stats Statistical Analysis (Calculation of z-scores) Collect->Stats Report Issuance of Final Report Stats->Report

Caption: Workflow for the proposed inter-laboratory comparison study.

Pillar 3: Comparative Performance Data and Experimental Protocols

This section provides a summary of the expected performance characteristics of each method and detailed, step-by-step protocols. The data presented in the tables are representative values synthesized from the literature and should be confirmed during in-house method validation.

Comparative Performance Data
ParameterNinhydrin (Spectro)OPA (Spectro)HPLC-OPA (Fluorescence)HPLC-FMOC (Fluorescence)GC-TFAA (ECD)
LOD ~30 µM[1]~25 µg/mL[2][3]~0.13 - 0.37 pM[4]~0.9 - 1.2 µmol/L[5]Analyte dependent, often low ng/mL
LOQ ~100 µM[1]~31 µg/mL[2][3]~11 - 20 pmol/µL[6]~5.13 - 6.28 mg/kg[7]Analyte dependent, often low ng/mL
Linearity (R²) >0.99[1]>0.99>0.99[4]>0.999[7]>0.99
Precision (RSD) < 3%[1]< 5%< 2.5%[4]< 20%[7]< 10%
Accuracy (Recovery) 100-105%[1]87-100%[2][3]97-108%[6]70-120%[7]Typically >90%
Specificity Low (reacts with ammonia, primary/secondary amines)High (specific for primary amines)HighHigh (reacts with primary/secondary amines)High
Throughput HighHighMediumMediumMedium
Experimental Protocols

Principle: Primary amines react with ninhydrin in a heated reaction to form a purple-colored product (Ruhemann's purple), which is quantified by measuring the absorbance at 570 nm.[8]

Reagents:

  • Ninhydrin Reagent: Dissolve 0.8 g of stannous chloride (SnCl₂·2H₂O) in 500 mL of 0.2 M citrate buffer (pH 5.0). Add this solution to 20 g of ninhydrin dissolved in 500 mL of 2-methoxyethanol.[9] This reagent should be prepared fresh.

  • Diluent Solvent: Mix equal volumes of n-propanol and deionized water.

  • Standard Solutions: Prepare a series of standards of the primary amine of interest (e.g., 0.1 to 1.0 mM).

Procedure:

  • Pipette 0.5 mL of each standard and sample into separate, clearly labeled test tubes.

  • Add 1.0 mL of the Ninhydrin Reagent to each tube and mix thoroughly.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes to room temperature.

  • Add 5.0 mL of the diluent solvent to each tube and mix well.

  • Measure the absorbance of each solution at 570 nm against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown samples.

Ninhydrin_Protocol Start Start: Sample/Standard (0.5 mL) Add_Ninhydrin Add Ninhydrin Reagent (1.0 mL) & Mix Start->Add_Ninhydrin Heat Heat in Boiling Water Bath (20 min) Add_Ninhydrin->Heat Cool Cool to Room Temperature Heat->Cool Add_Diluent Add Diluent (5.0 mL) & Mix Cool->Add_Diluent Measure_Abs Measure Absorbance at 570 nm Add_Diluent->Measure_Abs Calculate Calculate Concentration Measure_Abs->Calculate

Caption: Step-by-step workflow for the Ninhydrin assay.

Principle: Primary amines are derivatized with OPA and a thiol prior to injection. The resulting fluorescent isoindole derivatives are separated by reversed-phase HPLC and quantified by a fluorescence detector.

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Prepare by dissolving boric acid in water and adjusting the pH with a concentrated NaOH solution.

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 25 µL of 2-mercaptoethanol and bring the final volume to 25 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 50 mM Sodium Phosphate Buffer, pH 7.2

  • Standard Solutions: Prepare a series of standards of the primary amine of interest in a suitable diluent.

Procedure:

  • In an autosampler vial, mix 50 µL of the sample or standard with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: A suitable gradient to separate the derivatized amine from any interferences (e.g., 20-80% Mobile Phase A over 20 minutes).

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

  • Column Temperature: 30°C.

  • Construct a calibration curve of peak area versus concentration for the standards and determine the concentration of the unknown samples.

HPLC_OPA_Protocol Start Start: Sample/Standard (50 µL) Add_OPA Add OPA Reagent (50 µL) Start->Add_OPA React React for 2 min at Room Temperature Add_OPA->React Inject Inject onto HPLC System React->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Sources

Comparative Guide to Chiral Resolving Agents: Classical vs. Dutch Resolution Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Application Scientists, and Drug Development Professionals Focus: Diastereomeric Salt Formation (Classical & Dutch Resolution)

Executive Summary: The Strategic Choice of Resolving Agent

In pharmaceutical development, the separation of enantiomers via diastereomeric salt formation ("Classical Resolution") remains the industrial workhorse, accounting for approximately 65% of all chiral manufacturing processes despite the rise of asymmetric synthesis and chromatography. Its dominance is driven by scalability and cost-efficiency. However, the selection of the optimal resolving agent is historically empirical—a trial-and-error bottleneck.

This guide compares the performance profiles of the three dominant classes of resolving agents—Tartaric Acid derivatives , Mandelic Acid , and Camphorsulfonic Acid —and contrasts the traditional "Single Agent" approach with the advanced "Dutch Resolution" strategy.

Comparative Analysis of Resolving Agent Families

The efficiency of a resolving agent is governed by the S-factor (Separation factor), defined by the solubility difference between the diastereomeric pairs (


). A successful industrial resolution typically requires 

.
The Tartaric Acid Family (The "Gold Standard")

Agents: L-Tartaric Acid, Di-p-toluoyl-D-tartaric acid (D-DTTA), Di-p-anisoyl-D-tartaric acid (D-DATA).

  • Mechanism: Tartaric acid possesses

    
     symmetry and two carboxyl groups, allowing it to form "supramolecular tape" structures in the crystal lattice. This rigidity often leads to highly crystalline salts with distinct solubility profiles.
    
  • Performance Profile:

    • Success Rate: High. In high-throughput screening campaigns, tartaric acid derivatives account for ~33% of successful hits [1].[1]

    • Selectivity: The derivatized forms (DTTA, DATA) enhance

      
       stacking interactions with aromatic substrates, often boosting the S-factor significantly compared to unsubstituted tartaric acid.
      
  • Case Data (Amlodipine):

    • Agent: D-Tartaric Acid.[1][2][3][4]

    • Solvent: DMSO/Water.

    • Performance: Yield 48.8%, Enantiomeric Excess (ee) 90.7% in a single pass [2].[3][4]

Mandelic Acid (The Aromatic Specialist)

Agents: (S)-Mandelic Acid, (R)-Mandelic Acid.[5]

  • Mechanism: A monofunctional acid with a flexible phenyl ring. It relies heavily on "lock-and-key" fit via

    
     interactions and hydrogen bonding.
    
  • Performance Profile:

    • Target Substrates: Excellent for resolving racemic amines, particularly those with benzylic structures (e.g., 1-phenylethylamine).

    • Limitation: The salts are sometimes less crystalline (prone to oiling out) than tartrates due to the lack of a rigid

      
       backbone.
      
  • Case Data (General Amines):

    • Performance: Frequently achieves >95% ee after one recrystallization but often suffers from lower initial yields (30-40%) compared to tartrates due to higher solubility of the less soluble diastereomer [3].

Camphorsulfonic Acid (The Strong Acid Option)

Agents: (1S)-(+)-10-Camphorsulfonic acid (CSA).[6]

  • Mechanism: A strong sulfonic acid (

    
    ). Unlike carboxylic acids, it fully protonates weak bases, ensuring salt formation where weaker acids fail.
    
  • Performance Profile:

    • Target Substrates: Weak bases (e.g., amino acids, sterically hindered amines).

    • Robustness: Forms large, well-defined crystals, but the cost is significantly higher than tartaric or mandelic acid.

Advanced Strategy: Dutch Resolution vs. Classical Resolution

The Dutch Resolution method, pioneered by Kellogg and co-workers, challenges the dogma of using a single, pure resolving agent. It employs a family of structurally related resolving agents (e.g., a mix of phenylethylamine derivatives) to resolve a racemate.[7]

Comparative Mechanism
  • Classical (Single Agent): Relies solely on thermodynamic solubility differences. Often fails if the "wrong" diastereomer co-precipitates or if nucleation is slow.

  • Dutch Resolution (Family Approach): Uses a mixture (e.g., 90% Agent A + 5% Agent B + 5% Agent C).

    • Synergistic Effect: The structurally similar impurities (Agents B and C) act as nucleation inhibitors for the more soluble (undesired) diastereomer, effectively widening the metastable zone width. This prevents the "bad" salt from crystallizing, resulting in higher purity of the "good" salt [4].

Decision Matrix: When to use which?
FeatureClassical ResolutionDutch Resolution
Complexity Low (1 agent)Medium (3+ agents mixed)
First-Pass Purity Variable (60-90% de)High (>95% de common)
Yield ModerateHigh (Synergistic precipitation)
Application Initial ScreeningDifficult separations; stubborn oils

Quantitative Performance Data

The following table summarizes experimental data for key pharmaceutical intermediates resolved using these agents.

Target RacemateResolving AgentMethodYield (%)Purity (% ee)Ref
(RS)-Amlodipine D-Tartaric AcidClassical48.8%90.7%[2]
(RS)-Ibuprofen (S)-

-methylbenzylamine
Classical53.0%98.0%*[5]
(RS)-Pregabalin L-Tartaric AcidClassical43-50%>99.0%[6]
Racemic Amine Mix: Phenylethylamine familyDutch 45.0%99.0%[4]

*Post-recrystallization value. Initial salt de was ~40%.[8]

Experimental Protocol: The "Double-Tier" Screening System

This protocol is designed to eliminate false negatives (oiling out) and identify the optimal agent quickly.

Phase 1: Rapid Solubility Screen (The "Clear" Test)

Goal: Ensure the salt can actually form and dissolve before attempting crystallization.

  • Preparation: Dispense 0.05 mmol of racemate into 12 HPLC vials.

  • Addition: Add 0.05 mmol of 12 different resolving agents (4 Tartrates, 4 Mandelic derivatives, 2 CSA, 2 Amino Acid derivatives).

  • Solvent: Add 500

    
    L of Methanol/Water (9:1). Heat to 60°C.
    
  • Observation:

    • Clear Solution: Proceed to Phase 2.

    • Solid remains: Add solvent in 100

      
      L increments. If insoluble >1mL, discard agent (Salt too stable).
      
Phase 2: Parallel Crystallization & Analysis
  • Cooling: Allow the clear vials from Phase 1 to cool slowly to 25°C over 6 hours (controlled ramp).

  • Nucleation: If no crystals form after 24h, scratch the glass or add an antisolvent (e.g., MTBE).

  • Harvest: Filter solids by centrifugation.

  • Analysis: Dissolve salt in mobile phase. Analyze supernatant (mother liquor) and solid by Chiral HPLC.

    • Success Metric: Look for S-factor > 2 . If Solid ee > 60% and Yield > 30%, scale up.[1]

Visualizations

Figure 1: The "Double-Tier" Screening Workflow

A logical flow for selecting and optimizing the resolving agent.

ScreeningWorkflow Start Racemic Substrate (0.05 mmol) AgentSelect Select Agent Library (Tartrates, Mandelic, CSA) Start->AgentSelect Solubility Phase 1: Solubility Test (MeOH/Water @ 60°C) AgentSelect->Solubility CheckSol Is Solution Clear? Solubility->CheckSol Dilute Add Solvent (Max 1 mL) CheckSol->Dilute No Crystallize Phase 2: Controlled Cooling (60°C -> 25°C over 6h) CheckSol->Crystallize Yes Dilute->CheckSol Discard Discard (Solubility too low) Dilute->Discard >1mL Harvest Harvest Solid & Mother Liquor Crystallize->Harvest Analyze Calculate S-Factor (Yield & ee%) Harvest->Analyze Decision S-Factor > 2? Analyze->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Dutch Attempt Dutch Resolution (Mix Agents) Decision->Dutch No (Try Optimization)

Caption: Figure 1. Systematic workflow for screening chiral resolving agents, incorporating decision gates for solubility and efficiency (S-Factor).

Figure 2: Mechanism of Dutch Resolution (Nucleation Inhibition)

Visualizing how family impurities block the growth of the unwanted diastereomer.

DutchResolution cluster_0 Classical Resolution cluster_1 Dutch Resolution (Family Mix) R1 Wanted Salt (Nucleates Fast) Crystal Impure Product R1->Crystal Growth R2 Unwanted Salt (Nucleates Slowly) R2->Crystal Co-precipitation (Low Purity) D1 Wanted Salt PureCrystal High Purity Product D1->PureCrystal Growth Unaffected D2 Unwanted Salt Fam Family Impurities (Additives) Fam->D2 Blocks Surface (Inhibition)

Caption: Figure 2. Mechanistic comparison: In Dutch Resolution, structural analogs (yellow) specifically inhibit the nucleation of the unwanted diastereomer (red), ensuring high purity of the target salt.

References

  • Springuel, G. et al. (2023). "High-Throughput Classical Chiral Resolution Screening." ResearchGate.[1] Available at: [Link]

  • Zeng, Q. et al. (2023). "Strategies for chiral separation: from racemate to enantiomer." RSC Advances. Available at: [Link]

  • Kellogg, R. M. et al. (2005).[9] "The Dutch Resolution variant of the classical resolution of racemates."[9][10] Chemistry - A European Journal. Available at: [Link]

  • Lee, T. et al. (2023). "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." ACS Industrial & Engineering Chemistry Research. Available at: [Link]

  • Nagy, B. et al. (2023). "Population Balance Modeling of Diastereomeric Salt Resolution." Crystal Growth & Design. Available at: [Link]

Sources

From Carbonyl to Amine: A Spectral Journey Comparing 1-p-Tolyl-propylamine with its Ketone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Analytical Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the transformation of a ketone to a primary amine via reductive amination is a cornerstone reaction. This guide provides an in-depth spectral comparison of a representative primary amine, 1-p-Tolyl-propylamine, with its precursor ketone, 4-methylpropiophenone. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers researchers a practical framework for reaction monitoring and product characterization, underpinned by experimental data and procedural insights.

The Synthetic Transformation: Reductive Amination

The conversion of 4-methylpropiophenone to 1-p-Tolyl-propylamine is achieved through reductive amination. This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the corresponding amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mild nature and its selectivity for reducing the protonated imine in situ without significantly affecting the starting ketone.

The overall transformation can be visualized as follows:

G Ketone 4-methylpropiophenone Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine 1-p-Tolyl-propylamine Imine->Amine ReducingAgent NaBH(OAc)3 ReducingAgent->Imine

Caption: Reductive amination of 4-methylpropiophenone.

This guide will now dissect the spectral signatures that differentiate the reactant ketone from the product amine, providing a clear roadmap for confirming the success of this transformation.

Spectroscopic Comparison: A Tale of Two Functional Groups

The key to distinguishing between 1-p-Tolyl-propylamine and 4-methylpropiophenone lies in the disappearance of the carbonyl (C=O) group and the appearance of the primary amine (-NH₂) group. This fundamental change is readily observable across various spectroscopic techniques.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides a direct window into the vibrational modes of functional groups. The transition from the ketone to the amine is marked by distinct changes in the IR spectrum.

Functional Group4-methylpropiophenone (Ketone)1-p-Tolyl-propylamine (Amine)
C=O Stretch Strong, sharp peak around 1685 cm⁻¹ Absent
N-H Stretch AbsentTwo medium peaks around 3300-3500 cm⁻¹ (symmetric and asymmetric stretching of the primary amine)
N-H Bend AbsentMedium to strong peak around 1580-1650 cm⁻¹ (scissoring)
C-N Stretch AbsentWeak to medium peak around 1020-1250 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹

The most telling evidence of a successful reaction is the complete disappearance of the strong carbonyl absorption and the emergence of the characteristic twin peaks of the primary amine's N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous differentiation between the ketone and the amine.

The proton NMR spectra exhibit significant changes in chemical shifts and multiplicities, particularly for the protons on the propyl chain.

Proton Environment4-methylpropiophenone (Ketone)1-p-Tolyl-propylamine (Amine)
Aromatic Protons ~7.2-7.9 ppm (multiplets)~7.1-7.3 ppm (multiplets)
**-CH₂- (adjacent to C=O/CH-NH₂) **Quartet, ~2.9 ppmMultiplet, ~1.6-1.8 ppm
-CH₃ (propyl) Triplet, ~1.2 ppmTriplet, ~0.9 ppm
-CH-NH₂ AbsentTriplet, ~3.8 ppm
-NH₂ AbsentBroad singlet, ~1.5 ppm (variable)
Ar-CH₃ Singlet, ~2.4 ppmSinglet, ~2.3 ppm

The downfield shift of the methylene protons (~2.9 ppm) adjacent to the electron-withdrawing carbonyl group in the ketone is a key diagnostic peak. In the amine, this signal is replaced by a more upfield multiplet, and a new triplet appears around 3.8 ppm corresponding to the proton on the carbon now bonded to the nitrogen. The broad singlet of the amine protons is also a characteristic feature, though its chemical shift can vary with concentration and solvent.

The carbon NMR spectrum provides a clear and definitive confirmation of the functional group transformation.

Carbon Environment4-methylpropiophenone (Ketone)1-p-Tolyl-propylamine (Amine)
C=O ~200 ppmAbsent
**Aromatic C (ipso to C=O/CH-NH₂) **~135 ppm~143 ppm
Aromatic C ~128-143 ppm~126-136 ppm
-CH₂- ~31 ppm~34 ppm
-CH₃ (propyl) ~8 ppm~11 ppm
-CH-NH₂ Absent~56 ppm
Ar-CH₃ ~21 ppm~21 ppm

The most dramatic difference is the disappearance of the carbonyl carbon signal from the downfield region (~200 ppm) and the appearance of the signal for the carbon attached to the amine group at a much more upfield position (~56 ppm).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is highly dependent on its structure.

Feature4-methylpropiophenone (Ketone)1-p-Tolyl-propylamine (Amine)
Molecular Ion (M⁺) m/z 148m/z 149
Base Peak m/z 119 ([M-C₂H₅]⁺, acylium ion)m/z 120 ([M-C₂H₅]⁺, iminium ion)
Key Fragments m/z 91 (tolyl cation), m/z 29 (ethyl radical cation)m/z 44 ([CH₃CHNH₂]⁺)

The molecular ion peak immediately indicates the addition of a nitrogen and a hydrogen atom and the removal of an oxygen atom (148 g/mol for the ketone vs. 149 g/mol for the amine). The fragmentation patterns are also distinct. The ketone characteristically loses the ethyl group to form a stable acylium ion at m/z 119. The amine, on the other hand, undergoes alpha-cleavage to lose an ethyl radical, resulting in a stable iminium ion at m/z 120, which is often the base peak. The presence of a fragment at m/z 44 is also indicative of a primary amine with a propyl group.

Experimental Protocols

Synthesis of 1-p-Tolyl-propylamine via Reductive Amination

This protocol provides a reliable method for the synthesis of 1-p-Tolyl-propylamine from 4-methylpropiophenone.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification A Dissolve 4-methylpropiophenone and ammonium acetate in methanol. B Stir at room temperature. A->B C Add sodium triacetoxyborohydride in portions. B->C D Monitor reaction by TLC or LC-MS. C->D E Quench with aqueous NaOH. D->E F Extract with ethyl acetate. E->F G Wash with brine, dry over Na2SO4. F->G H Concentrate in vacuo. G->H I Purify by column chromatography (if necessary). H->I

Caption: Workflow for the synthesis of 1-p-Tolyl-propylamine.

Materials:

  • 4-methylpropiophenone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve 4-methylpropiophenone (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-p-Tolyl-propylamine.

  • If necessary, purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve a small amount of the sample (ketone or amine) in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR: Analyze the neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr).

  • MS: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

Conclusion

The transformation from a ketone to a primary amine is a fundamental process in organic synthesis. A thorough understanding of the spectral changes that accompany this conversion is paramount for any researcher in the field. This guide has detailed the key diagnostic features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry that differentiate 1-p-Tolyl-propylamine from its precursor, 4-methylpropiophenone. By leveraging this comparative spectral data and the provided experimental protocol, scientists can confidently synthesize, monitor, and characterize this important class of compounds.

References

  • NIST. 4'-Methylpropiophenone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • PubChem. 1-(p-Tolyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

A Comparative Guide to Ibuprofen Synthesis: Benchmarking Efficiency from Traditional to Modern Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision balancing efficiency, cost, and environmental impact. This guide provides an in-depth technical comparison of three distinct methodologies for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots synthesis , the greener BHC (Boots-Hoechst-Celanese) process , and a modern continuous flow synthesis . This analysis will delve into the experimental protocols, key performance metrics, and the underlying chemical principles that differentiate these approaches.

The synthesis of ibuprofen serves as a classic case study in the evolution of industrial organic chemistry, showcasing the shift towards more sustainable and efficient manufacturing processes. The original Boots method, while a landmark achievement, is a six-step process characterized by low atom economy and the use of hazardous reagents.[1] In contrast, the BHC process, which was recognized with a Presidential Green Chemistry Challenge Award, offers a more streamlined three-step synthesis with significant improvements in efficiency and environmental friendliness.[2] More recently, continuous flow chemistry has emerged as a powerful tool for rapid and efficient molecule construction, further refining the synthesis of this essential medicine.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative differences between the three synthetic routes, highlighting the progressive improvements in efficiency.

MetricBoots SynthesisBHC SynthesisContinuous Flow Synthesis
Number of Steps 633 (in a single continuous sequence)
Overall Yield ~40%~77%~51% (purified)
Atom Economy ~40%~77% (approaches 99% with acetic acid recovery)High (in-situ generation and use of reagents)
Key Catalyst Aluminum Chloride (stoichiometric)Hydrogen Fluoride, Raney Nickel, Palladium complex (catalytic)"Superbase" (in-situ generated)
Primary Byproducts Aluminum trichloride hydrate, various organic and inorganic saltsAcetic acid (recyclable)Minimal, with potential for solvent recycling
Reaction Time Multiple hours/daysSeveral hours~10 minutes
Final Product Purity High (requires extensive purification)High (requires purification)>99% (after recrystallization)[3]

Experimental Protocols and Methodologies

A detailed understanding of the experimental conditions is crucial for a comprehensive analysis of the efficiency and practicality of each method.

The Traditional Boots Synthesis of Ibuprofen

The traditional Boots process begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of transformations to yield ibuprofen.[4]

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) to form 4'-isobutylacetophenone. The reaction is typically carried out in a non-polar solvent like carbon disulfide.

  • Step 2: Darzens Condensation: The resulting ketone is treated with ethyl chloroacetate and a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester.[5]

  • Step 3: Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed with aqueous acid, followed by decarboxylation to yield an aldehyde.[5]

  • Step 4: Oximation: The aldehyde is reacted with hydroxylamine to form an oxime.[5]

  • Step 5: Dehydration: The oxime is dehydrated using a reagent like acetic anhydride to form a nitrile.[5]

  • Step 6: Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to afford ibuprofen.[5]

  • Workup and Purification: The crude ibuprofen is isolated by precipitation and then purified by recrystallization to obtain the final product.[2]

Causality Behind Experimental Choices: The multi-step nature of the Boots process is a consequence of the functional group transformations required to convert the acetyl group of the initial product into the propionic acid side chain of ibuprofen. Each step necessitates specific reagents and conditions, leading to a lengthy and resource-intensive sequence. The use of stoichiometric AlCl₃ in the first step is a classic but inefficient method for Friedel-Crafts acylation, generating a large amount of aluminum-containing waste.[6]

The Greener BHC Synthesis of Ibuprofen

The BHC process represents a significant advancement in the synthesis of ibuprofen, embodying key principles of green chemistry.[7]

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and solvent. The HF is recovered and reused with high efficiency.[8]

  • Step 2: Hydrogenation: The resulting 4'-isobutylacetophenone is hydrogenated using a Raney Nickel catalyst to form the corresponding alcohol.

  • Step 3: Carbonylation: The alcohol is then carbonylated using carbon monoxide in the presence of a palladium catalyst to directly yield ibuprofen.

  • Workup and Purification: The catalyst can be precipitated and recycled.[2] Ibuprofen is then isolated and purified by crystallization.[2]

Causality Behind Experimental Choices: The BHC process is a prime example of process intensification. The use of HF as a recyclable catalyst and solvent eliminates the problematic waste stream associated with AlCl₃.[8] The direct hydrogenation and carbonylation steps are highly efficient catalytic reactions that significantly shorten the synthetic sequence and improve the overall atom economy.

The Modern Continuous Flow Synthesis of Ibuprofen

Continuous flow chemistry offers a paradigm shift in the synthesis of organic molecules, enabling rapid and highly controlled reactions.

Experimental Protocol:

  • Step 1: In-situ Reagent Generation and Alkylation: Isobutylbenzene is deprotonated at the benzylic position using a "superbase" generated in-situ from potassium tert-butoxide and n-butyllithium. This is immediately followed by reaction with an electrophile.

  • Step 2 & 3: Sequential Alkylation and Carboxylation: The process involves sequential additions of methyl triflate and isopropyl iodide, followed by quenching with carbon dioxide to form the carboxylic acid. The entire sequence from starting material to crude ibuprofen is completed in approximately 10 minutes within a microreactor system.[3]

  • Workup and Purification: The crude product is then purified by recrystallization to yield ibuprofen with a purity of over 99%.[3]

Causality Behind Experimental Choices: The continuous flow setup allows for the safe handling of highly reactive intermediates, such as the benzylic anion, at elevated temperatures and pressures. The rapid mixing and precise temperature control within the microreactor lead to significantly enhanced reaction rates and selectivity, dramatically reducing the overall synthesis time.

Visualization of Synthetic Workflows

The following diagrams illustrate the distinct logical flow of each synthetic pathway.

Boots_Synthesis cluster_0 Boots Synthesis (6 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Acylation (AlCl₃) Epoxy Ester Epoxy Ester 4'-Isobutylacetophenone->Epoxy Ester 2. Darzens Condensation Aldehyde Aldehyde Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation Oxime Oxime Aldehyde->Oxime 4. Oximation Nitrile Nitrile Oxime->Nitrile 5. Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis BHC_Synthesis cluster_1 BHC Synthesis (3 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Acylation (HF) Alcohol Alcohol 4'-Isobutylacetophenone->Alcohol 2. Hydrogenation (Raney Ni) Ibuprofen Ibuprofen Alcohol->Ibuprofen 3. Carbonylation (Pd catalyst)

Caption: The greener three-step BHC synthesis of ibuprofen.

Flow_Synthesis cluster_2 Continuous Flow Synthesis (3 Steps in Sequence) Isobutylbenzene Isobutylbenzene Benzylic Anion Benzylic Anion Isobutylbenzene->Benzylic Anion 1. Deprotonation ('Superbase') Alkylated Intermediate Alkylated Intermediate Benzylic Anion->Alkylated Intermediate 2. Sequential Alkylation Ibuprofen Ibuprofen Alkylated Intermediate->Ibuprofen 3. Carboxylation (CO₂)

Caption: The rapid continuous flow synthesis of ibuprofen.

In-Depth Comparison and Scientific Rationale

Yield and Atom Economy: The most striking difference between the Boots and BHC processes is the dramatic improvement in atom economy, from approximately 40% to 77%. [9]This is a direct result of the BHC process's fewer steps and the use of catalytic rather than stoichiometric reagents. The Boots synthesis generates a significant amount of waste, including hydrated aluminum salts and various organic byproducts from the multiple reaction stages. [6]The BHC process, in contrast, produces acetic acid as its main byproduct, which can be recovered and reused, pushing the theoretical atom economy towards 99%. [9]The continuous flow synthesis also demonstrates high efficiency, with an overall purified yield of 51% achieved in a remarkably short timeframe. [3] Environmental Impact and Safety: The Boots process utilizes several hazardous reagents, including the corrosive and water-reactive aluminum chloride. The BHC process, while using highly corrosive hydrogen fluoride, employs it in a closed-loop system, allowing for its recovery and reuse, which minimizes environmental release. [8]The use of catalytic amounts of Raney Nickel and Palladium in the BHC process further reduces the environmental footprint compared to the stoichiometric reagents of the Boots method. The continuous flow synthesis, by nature, minimizes the volume of hazardous reagents handled at any given time, enhancing safety.

Cost-Effectiveness: A comprehensive cost analysis involves evaluating the price of raw materials, catalysts, solvents, energy consumption, and waste disposal.

  • Raw Materials: The primary starting material, isobutylbenzene, is a common feedstock for all three processes. [10][11][12]Acetic anhydride, used in the first two methods, is also a readily available commodity chemical. [5][13][14][15][16]Propionyl chloride, used in some continuous flow variations, is another accessible starting material.

  • Catalysts: The cost of catalysts is a significant differentiating factor. The aluminum chloride used in the Boots process is relatively inexpensive but is consumed stoichiometrically, leading to high consumption and disposal costs. [6]The hydrogen fluoride in the BHC process is more expensive but is recycled with high efficiency. [3][17][18][19][20]Raney Nickel is a cost-effective hydrogenation catalyst. [21][22][23][24][25]The palladium catalyst used in the final step of the BHC process is the most expensive component, though it is used in catalytic amounts and can be recycled. [26][27]* Operational Costs: The six-step Boots synthesis is inherently more labor and energy-intensive than the three-step BHC process. The continuous flow method, with its rapid reaction times and potential for automation, offers the lowest operational costs once the initial capital investment in the necessary equipment is made.

The evolution of ibuprofen synthesis from the Boots process to the BHC and continuous flow methods provides a compelling narrative of progress in chemical manufacturing. The BHC process stands out as a landmark achievement in green chemistry, demonstrating that significant improvements in efficiency and environmental performance can be achieved through clever catalyst and process design. The emergence of continuous flow synthesis further pushes the boundaries of efficiency, offering the potential for on-demand, decentralized production of essential medicines. For researchers and drug development professionals, this comparative analysis underscores the importance of considering not only the immediate yield of a reaction but also the broader metrics of atom economy, environmental impact, and overall process efficiency when developing new synthetic methodologies.

References

  • Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Retrieved from [Link]

  • Synthesis route of Boot's synthesis of ibuprofen. - ResearchGate. Retrieved from [Link]

  • Application of Green Chemistry in the Synthesis of Ibuprofen - Prezi. Retrieved from [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail. (2018, October 11). Retrieved from [Link]

  • CN116003216A - Preparation method of ibuprofen - Google Patents.
  • The BHC Company Synthesis of Ibuprofen by Bruh Hub on Prezi. (2026, January 11). Retrieved from [Link]

  • BHC's 3-step ibuprofen production process | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • The BHC synthesis of ibuprofen.[9] | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Ibuprofen – a case study in green chemistry. Retrieved from [Link]

  • IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS - Galați University Press - UGAL. (2018, March 5). Retrieved from [Link]

  • Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification - UCL Discovery. Retrieved from [Link]

  • (PDF) Ibuprofen: Original Versus Green Synthesis - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Acetic Anhydride price index - businessanalytiq. Retrieved from [Link]

  • Anhydrous Hydrofluoric Acid Prices, Trend and Forecast - IMARC Group. Retrieved from [Link]

  • Raney Nickel at Best Price from Manufacturers, Suppliers & Traders - Exporters India. Retrieved from [Link]

  • Isobutyl Benzene Price Trends, Chart, Forecast And Index 2026. Retrieved from [Link]

  • Hydrogen Fluoride Price - Historical & Current | Intratec.us. Retrieved from [Link]

  • Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. Retrieved from [Link]

  • Anhydrous Hydrogen Fluoride Market Size, Share & Growth Report 2032 - SNS Insider. Retrieved from [Link]

  • Isobutyl Benzene Market Size Report, 2024-2030 - IndustryARC. Retrieved from [Link]

  • Isobutyl Benzene Market Price, Size, Share Forecast 2030 - Precision Business Insights. Retrieved from [Link]

  • Acetic Anhydride Price - Historical & Current - Intratec.us. Retrieved from [Link]

  • Nickel - Price - Chart - Historical Data - News - Trading Economics. Retrieved from [Link]

  • Hydrofluoric Acid price index - businessanalytiq. Retrieved from [Link]

  • Palladium on Carbon Price Trends & Suppliers - Accio. (2025, December 28). Retrieved from [Link]

  • Hydrogen Fluoride - HF gas Latest Price, Manufacturers & Suppliers - IndiaMART. Retrieved from [Link]

  • Raney Nickel Catalyst in Hyderabad, Telangana | Get Latest Price from Suppliers of Raney Nickel Catalyst, Sponge Nickel in Hyderabad - IndiaMART. Retrieved from [Link]

  • Raney Nickel Catalyst Active, For Commercial - IndiaMART. Retrieved from [Link]

  • Acetic Anhydride Prices January 2026 | Trend & Forecast - IMARC Group. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(4-Methylphenyl)propyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of [1-(4-Methylphenyl)propyl]amine hydrochloride, a compound often utilized in research and development. The procedures outlined herein are synthesized from established safety data sheets for analogous amine hydrochlorides and regulatory guidelines, ensuring a robust and reliable methodology for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Aromatic amines can be toxic and may cause irritation to the skin, eyes, and respiratory system.[1] Some have the potential for more severe health effects with prolonged exposure.[1] Therefore, treating this compound with a high degree of caution is essential.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Oral, Dermal, Inhalation
Skin Corrosion/Irritation May cause skin irritation.Dermal
Eye Damage/Irritation Causes serious eye irritation.Ocular
Respiratory Sensitization May cause respiratory irritation.Inhalation

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough risk assessment should be conducted. The following immediate safety precautions are mandatory:

  • Work in a Ventilated Area: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety goggles or a face shield.[6]To protect against splashes and dust.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to manage it as hazardous waste and to engage a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.[6]

  • Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material and have a tightly sealing lid.[4][6]

  • Labeling: The waste container must be affixed with a hazardous waste label. This label should clearly identify the contents as "this compound waste" and include the appropriate hazard pictograms.

  • Solid vs. Liquid Waste: If generating both solid and liquid waste containing this compound, use separate, appropriately labeled containers for each.

Waste Storage

The temporary storage of the hazardous waste container while awaiting pickup by a disposal service requires careful consideration.

  • Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated area.[4][5] This area should be away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Secondary Containment: The storage area should have secondary containment to mitigate the impact of any potential leaks or spills.

Arranging for Professional Disposal
  • Contact a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal vendors. Contact them to schedule a pickup.

  • Provide Documentation: Be prepared to provide the waste vendor with an accurate description of the waste, including its chemical composition and quantity.

  • Follow Vendor Instructions: Adhere to all packaging and transportation guidelines provided by the waste disposal service to ensure compliance with local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Start Start: Generation of Waste AssessHazards Assess Hazards (Consult SDS/Safety Info) Start->AssessHazards DrainDisposal Drain Disposal TrashDisposal General Trash Disposal DonPPE Don Appropriate PPE AssessHazards->DonPPE SegregateWaste Segregate Waste into Labeled, Compatible Container DonPPE->SegregateWaste StoreWaste Store in Designated, Secondary Containment Area SegregateWaste->StoreWaste ContactEHS Contact Institutional EHS or Waste Disposal Vendor StoreWaste->ContactEHS SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup End End: Waste Transferred to Licensed Vendor SchedulePickup->End

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[5][7] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

  • Major Spill: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Seek medical attention if any symptoms develop.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Regulatory Context

The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA provides guidelines for the management of hazardous waste in academic laboratories, while OSHA sets standards for worker safety and exposure limits to hazardous chemicals.[8][9][10] Adherence to these regulations is not only a matter of safety but also of legal compliance.

References

  • TCI Chemicals. (2025, November 18). Safety Data Sheet: N-Methyl-1-phenylpropylamine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Aminodiphenyl.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet: (S)-(-)-N-Methyl-1-phenylethylamine.
  • BenchChem. (2025). Safe Disposal of Methyl-d3-amine Hydrochloride: A Procedural Guide.
  • Key Organics. (2017, December 1). Safety Data Sheet: 2-(2-methylphenyl)propan-1-amine hydrochloride.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Sigma-Aldrich Inc. (2024, November 21). Safety Data Sheet: Propylamine.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: Methylamine hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Merck Millipore. (2024, July 1). Safety Data Sheet: 3-Methylamino propylamine for synthesis.

Sources

×

Retrosynthesis Analysis

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[1-(4-Methylphenyl)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.